molecular formula C11H12O5 B13478658 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid

3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13478658
M. Wt: 224.21 g/mol
InChI Key: YPQJUBWFMDIBMA-UHFFFAOYSA-N
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Description

3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid is a useful research compound. Its molecular formula is C11H12O5 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

3-(2,6-dimethoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C11H12O5/c1-15-9-4-3-5-10(16-2)7(9)6-8(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

YPQJUBWFMDIBMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)CC(=O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-(2,6-dimethoxyphenyl)-2-oxopropanoic acid, a substituted α-keto acid of interest in synthetic and medicinal chemistry. Due to the limited availability of direct literature on this specific isomer, this guide synthesizes information from established chemical principles and data on structurally related compounds to present a robust framework for its synthesis, characterization, and potential areas of investigation.

Chemical Structure and Properties

3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid belongs to the class of phenylpropanoic acids, characterized by a phenyl group attached to a propanoic acid moiety. The core structure consists of a propanoic acid backbone with a ketone at the α-position (C2) and a 2,6-dimethoxyphenyl substituent at the β-position (C3).

The chemical structure is as follows:

G start 2,6-Dimethoxybenzaldehyde + Ethyl Pyruvate step1 Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH or NaOEt in Ethanol) start->step1 intermediate Ethyl 2-oxo-3-(2,6-dimethoxyphenyl)propenoate (α,β-unsaturated ketoester) step1->intermediate step2 Hydrolysis (e.g., NaOH(aq), then H3O+) intermediate->step2 product 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid step2->product

Caption: Proposed synthetic workflow for 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for Claisen-Schmidt condensations. [1]Optimization of reaction conditions (temperature, time, and catalyst concentration) may be necessary to achieve maximum yield and purity.

Materials:

  • 2,6-Dimethoxybenzaldehyde

  • Ethyl pyruvate

  • Ethanol (anhydrous)

  • Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Deionized water

Step 1: Synthesis of Ethyl 2-oxo-3-(2,6-dimethoxyphenyl)propenoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethoxybenzaldehyde (1 equivalent) in anhydrous ethanol.

  • Base Addition: To the stirred solution, add a solution of sodium hydroxide or sodium ethoxide (1.1 equivalents) in ethanol dropwise at room temperature.

  • Addition of Pyruvate: After the base is fully added, add ethyl pyruvate (1 equivalent) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from ethanol.

Step 2: Hydrolysis to 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid

  • Saponification: Suspend the purified ethyl 2-oxo-3-(2,6-dimethoxyphenyl)propenoate in an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heating: Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitor by TLC).

  • Acidification: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2. The desired carboxylic acid will precipitate.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(2,6-dimethoxyphenyl)-2-oxopropanoic acid.

  • Purification: The final product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for 3-(2,6-dimethoxyphenyl)-2-oxopropanoic acid is not available, the expected spectral features can be predicted based on the analysis of its functional groups and comparison with structurally similar compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / FrequenciesRationale
¹H NMR δ 7.2-7.5 (t, 1H, Ar-H), δ 6.5-6.7 (d, 2H, Ar-H), δ 3.8-4.0 (s, 6H, 2x OCH₃), δ 4.1-4.3 (s, 2H, CH₂)Aromatic protons will show characteristic splitting patterns. The two methoxy groups will appear as a singlet, and the methylene protons adjacent to the aromatic ring will also be a singlet.
¹³C NMR δ 190-200 (C=O, ketone), δ 160-170 (C=O, acid), δ 155-160 (Ar-C-O), δ 130-135 (Ar-C), δ 100-110 (Ar-C-H), δ 55-60 (OCH₃), δ 35-45 (CH₂)The two carbonyl carbons will be in the downfield region. The aromatic carbons will have distinct shifts depending on their substitution. The methoxy and methylene carbons will be in the upfield region.
IR (cm⁻¹) 3200-2500 (broad, O-H stretch of carboxylic acid), 1720-1740 (C=O stretch of ketone), 1680-1710 (C=O stretch of carboxylic acid), 1600, 1470 (C=C aromatic stretch), 1250 (C-O stretch of ether)The broad O-H stretch is characteristic of a carboxylic acid. The two carbonyl groups will show distinct stretching frequencies. Aromatic and ether stretches will also be present.
Mass Spec (m/z) 224 (M⁺), 179 (M⁺ - COOH), 151 (M⁺ - COOH - CO)The molecular ion peak is expected at m/z 224. Fragmentation patterns will likely involve the loss of the carboxyl group and subsequent loss of carbon monoxide.

Potential Biological Activities and Applications

While the biological profile of 3-(2,6-dimethoxyphenyl)-2-oxopropanoic acid has not been explicitly studied, the broader class of substituted phenylpropanoic acids and α-keto acids are known to possess a range of biological activities. This suggests that the title compound could be a valuable scaffold for drug discovery and development.

  • Anti-inflammatory and Analgesic Properties: Many 2-arylpropionic acids are well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen. The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes. It is plausible that derivatives of 3-(2,6-dimethoxyphenyl)-2-oxopropanoic acid could exhibit similar inhibitory activities. [2]

  • Anticancer Activity: Substituted phenyl derivatives have been investigated for their potential as anticancer agents. [3]The structural motifs present in 3-(2,6-dimethoxyphenyl)-2-oxopropanoic acid could allow for interactions with various biological targets implicated in cancer progression.

  • Antioxidant Properties: The presence of methoxy groups on the phenyl ring may confer antioxidant properties. Phenolic compounds and their derivatives are known to scavenge free radicals. [4]

  • Enzyme Inhibition: The α-keto acid functionality is a key feature in many enzyme inhibitors. This reactive group can interact with active site residues of various enzymes, making it a promising pharmacophore for inhibitor design.

Further research is warranted to explore the specific biological activities of 3-(2,6-dimethoxyphenyl)-2-oxopropanoic acid and its derivatives. High-throughput screening against a panel of biological targets could unveil its therapeutic potential.

Conclusion

This technical guide has provided a detailed overview of 3-(2,6-dimethoxyphenyl)-2-oxopropanoic acid, a compound with limited direct documentation. By leveraging established synthetic methodologies and knowledge of related chemical structures, a practical pathway for its synthesis via a Claisen-Schmidt condensation has been proposed. Furthermore, predicted spectroscopic data and a discussion of potential biological activities have been presented to guide future research endeavors. The structural features of this molecule suggest it could be a valuable building block in the development of novel therapeutic agents, and this guide serves as a foundational resource for scientists and researchers in this field.

References

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). CN106631714A - Method for synthesizing 2,6-dimethoxyphenol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10296, 2-Phenylpropionic acid. Retrieved from [Link]

  • Sartori, E. R., et al. (2022). Electrochemical Characterization of the Laccase-Catalyzed Oxidation of 2,6-Dimethoxyphenol: an Insight into the Direct Electron Transfer by Enzyme and Enzyme-Mediator System. Applied Biochemistry and Biotechnology, 194(5), 2139-2153. [Link]

  • Wang, Y., et al. (2022). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry, 18, 1118-1126. [Link]

  • Li, J., et al. (2009). A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. Journal of the Chemical Society of Pakistan, 31(4), 674-676.
  • Cholkar, K., et al. (2012). Oxidation of Lactic Acid by Manganese(III) in Sulfuric Acid Medium: Kinetics and Mechanism. American Journal of Organic Chemistry, 2(3), 58-62.
  • European Bioinformatics Institute. (n.d.). ChEMBL: Document CHEMBL4765459. Retrieved from [Link]

  • Google Patents. (n.d.). US8299293B2 - Process for preparing α-keto acids and derivatives thereof.
  • Organic Syntheses. (n.d.). 2,3-dimethoxycinnamic acid. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15002-15017. [Link]

  • Lux, S., & Siebenhofer, M. (2015). Catalytic Conversion of Dihydroxyacetone to Lactic Acid with Brønsted Acids and Multivalent Metal Ions. Chemical and Biochemical Engineering Quarterly, 29(4), 575-585.
  • Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 15(1), 1-1.
  • Gowda, N. M., et al. (2012). Oxidation of Lactic Acid by Manganese(III) in Sulfuric Acid Medium: Kinetics and Mechanism. American Journal of Organic Chemistry, 2(3), 58-62.
  • Glavač, N., et al. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 28(8), 3535. [Link]

  • Shiner, C. S., Fisher, A. M., & Yacoby, F. (1983). Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles to ketones. Tetrahedron Letters, 24(51), 5687-5690.
  • Exposome-Explorer. (n.d.). 2-Phenylpropanoic acid. Retrieved from [Link]

  • Nguyen, D. T., et al. (2024). Biosynthesis of macrocyclic peptides with C-terminal β-amino-α-keto acid groups by three different metalloenzymes. bioRxiv. [Link]

  • Palanisamy, A., & Sharma, V. K. (2013). Oxidation of lactic acid by pyridinium fluorochromate: A kinetic and mechanistic study. International Journal of Chemical Sciences, 11(1), 223-234.
  • Singh, P., et al. (2024). Substituted 2-Phenyl Imidazolidines: Synthetic Strategies, Biological Activities, Mechanistic Insights, and Nanocarrier-Based Advancements. Molecules, 29(2), 488. [Link]

  • Chemistry LibreTexts. (2023, November 5). 23.8: Mixed Claisen Condensations. Retrieved from [Link]

  • Springsteen, G., & Krishnamurthy, R. (2019). From Amino Acids to α-Keto Acids via β-Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks.
  • Siregar, A. Z., et al. (2018). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Journal of Physics: Conference Series, 1028, 012046.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21285390, 3-Phenyl-2-oxopropanoic acid, sodium salt. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, phenyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cleaves, H. J., et al. (2019). The Pyruvate Aldol Condensation Product: A Metabolite that Escaped Synthetic Preparation for Over a Century. ChemRxiv. [Link]

  • Kuchar, M., et al. (1990). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase.

Sources

Engineering Non-Natural Amino Acids: Biological Activity of 2,6-Dimethoxyphenylalanine Precursors and Their Peptidomimetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-natural amino acids into peptide scaffolds has revolutionized the development of peptidomimetic drugs, offering unprecedented control over target affinity, proteolytic stability, and conformational rigidity. Among these, 2,6-dimethoxyphenylalanine (2,6-DMPA) stands out due to its unique steric bulk and orthogonal electron density. However, the biological significance of this molecule extends far beyond the final amino acid. The chemical precursors to 2,6-DMPA—specifically 2,6-dimethoxybenzaldehyde and 2,6-dimethoxycinnamic acid—possess potent, intrinsic biological activities ranging from antimicrobial efficacy to biological nitrification inhibition.

This technical guide synthesizes the dual nature of the 2,6-DMPA pathway. We will explore the inherent biological activities of its foundational precursors, detail the self-validating synthetic protocols required to engineer the final non-natural amino acid, and analyze the mechanistic role of 2,6-DMPA in advanced epigenetic and integrin-targeted drug discovery.

The Intrinsic Biological Activity of 2,6-DMPA Precursors

Before 2,6-DMPA is synthesized via asymmetric hydrogenation, its carbon framework exists as highly bioactive aromatic precursors. Understanding the pharmacology of these building blocks is critical for researchers looking to repurpose intermediates or avoid off-target toxicity during in vivo synthesis applications.

2,6-Dimethoxybenzaldehyde: Antimicrobial and Antifungal Scaffolds

2,6-Dimethoxybenzaldehyde is the primary starting material for 2,6-DMPA synthesis. Beyond its role as a chemical building block, it and its hydroxylated derivatives exhibit potent antibacterial properties. Structure-activity relationship (SAR) studies demonstrate that the aldehyde group, coupled with specific methoxy/hydroxy substitutions, disrupts bacterial cell membranes. For instance, dimethoxybenzaldehyde derivatives show significant bactericidal activity against Campylobacter jejuni, Escherichia coli, and Salmonella enterica [1]. Furthermore, 2,6-dimethoxybenzaldehyde is a critical precursor in the total synthesis of myxocoumarin-inspired chromene diones, which are potent antibiotics targeting Gram-positive bacteria [2].

2,6-Dimethoxycinnamic Acid: Nitrification Inhibition and Anticancer Potential

During the synthesis of 2,6-DMPA, 2,6-dimethoxycinnamic acid (and its dehydroamino acid derivatives) is formed as a key intermediate. In nature, cis- and trans-2,6-dimethoxycinnamic acid are found in the root exudates of Brachiaria humidicola. These compounds act as Biological Nitrification Inhibitors (BNIs), regulating soil microbiomes by interfering with the oxidation of ammonia to nitrite[3].

In oncology, 2,6-dimethoxycinnamic acid is utilized as a bioactive precursor to synthesize DMOCPTL, a small molecule that induces ferroptosis and apoptosis in Triple-Negative Breast Cancer (TNBC) by triggering the ubiquitination of GPX4 [4].

Workflow A 2,6-Dimethoxybenzaldehyde (Antibacterial Scaffold) B 2,6-Dimethoxycinnamic Acid (BNI & Anticancer Precursor) A->B Knoevenagel Condensation C Azlactone Intermediate (Reactive Electrophile) A->C Erlenmeyer-Plöchl Synthesis D Dehydro-2,6-DMPA (Pro-chiral Substrate) C->D Mild Hydrolysis E 2,6-DMPA (Non-Natural Amino Acid) D->E Asymmetric Hydrogenation F Peptidomimetic Drugs (CBX5 & Integrin Antagonists) E->F Solid-Phase Peptide Synthesis

Figure 1: Synthetic workflow and divergent biological branching of 2,6-DMPA precursors.

Engineering the Peptidomimetic: The Role of 2,6-DMPA

Once synthesized, 2,6-DMPA is incorporated into peptide sequences to create high-affinity ligands. The 2,6-dimethoxy substitution pattern provides two distinct mechanistic advantages:

  • Conformational Locking: The steric hindrance of the methoxy groups at the ortho positions restricts the rotation of the phenyl ring (rotameric restriction), locking the peptide into a bioactive conformation that resists proteolytic degradation.

  • Modulation of Cation-π Interactions: In epigenetic reader proteins, such as the Heterochromatin Protein 1 (HP1) family (e.g., CBX5), the chromodomain relies on an "aromatic cage" to bind methylated lysine residues. Dimethoxyphenylalanine derivatives (such as those found in the UNC6392 and UNC6212 ligands) alter the electron density of the aromatic ring, weakening standard cation-π interactions but vastly increasing dispersion forces and hydrophobic packing, leading to nanomolar target affinities [5, 6].

MOA Ligand 2,6-DMPA Peptidomimetic Interaction1 Altered Cation-π Interactions (Electron Density Shift) Ligand->Interaction1 Interaction2 Steric Shielding (Proteolytic Resistance) Ligand->Interaction2 Target CBX5 Chromodomain (Aromatic Cage) Outcome Target Inhibition (Gene Silencing Modulation) Target->Outcome High Affinity Binding (Kd < 2 µM) Interaction1->Target Interaction2->Target

Figure 2: Mechanism of action of dimethoxyphenylalanine derivatives within the CBX5 aromatic cage.

Quantitative Data Presentation

The table below summarizes the comparative biological activities of the 2,6-DMPA pathway components, illustrating the shift from broad-spectrum precursor activity to highly targeted peptidomimetic affinity.

Compound / DerivativePrimary Biological TargetActivity MetricMechanism of Action
2,6-Dimethoxybenzaldehyde C. jejuni, E. coliBA50 ≈ 0.026 - 0.166Disruption of bacterial cell membranes [1].
2,6-Dimethoxycinnamic Acid Soil Nitrosomonas / TNBCED80 ≈ 20 μg/mL (BNI)Nitrification inhibition [3]; GPX4 ubiquitination [4].
Dimethoxyphenylalanine (in UNC6392) CBX5 ChromodomainKd = 1.27 µMEnhanced dispersion forces in the aromatic cage [5].
Dimethoxyphenylalanine (in UNC6212) CBX5 ChromodomainKd = 5.7 µMDisplacement of H3K9me2/3 histone tail [6].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the critical steps for synthesizing the 2,6-DMPA precursor and validating its biological affinity. These methodologies are designed as self-validating systems, where the causality of each reagent choice is explicitly defined.

Protocol A: Synthesis of Dehydro-2,6-dimethoxyphenylalanine Precursor (Azlactone Method)

Objective: To synthesize the pro-chiral dehydroamino acid precursor required for asymmetric hydrogenation.

  • Erlenmeyer-Plöchl Condensation:

    • Procedure: Combine 1.0 eq of 2,6-dimethoxybenzaldehyde, 1.2 eq of N-acetylglycine, and 1.0 eq of anhydrous sodium acetate in 3.0 volumes of acetic anhydride. Reflux at 100°C for 2 hours.

    • Causality: Acetic anhydride acts dually as a solvent and a potent dehydrating agent, driving the cyclization of N-acetylglycine into an oxazolone ring. Sodium acetate provides the necessary basic environment to deprotonate the oxazolone, allowing it to act as a nucleophile against the benzaldehyde.

  • Isolation of the Azlactone:

    • Procedure: Cool the mixture to 0°C and precipitate with ice water. Filter and wash with cold ethanol.

    • Causality: The highly conjugated 4-(2,6-dimethoxybenzylidene)-2-methyl-5-oxazolone is insoluble in cold aqueous ethanol, allowing for rapid purification from unreacted starting materials.

  • Mild Ring-Opening Hydrolysis:

    • Procedure: Suspend the azlactone in a 1:1 mixture of acetone and 1M aqueous sodium acetate. Reflux for 4 hours, then acidify with 1M HCl to pH 2.

    • Causality: Mild basic hydrolysis selectively opens the strained oxazolone ring without cleaving the acetamido protecting group. Acidification protonates the resulting carboxylate, precipitating the pure

      
      -acetamido-2,6-dimethoxycinnamic acid (the dehydro-precursor).
      
Protocol B: Validation of Peptidomimetic Affinity via Isothermal Titration Calorimetry (ITC)

Objective: To quantify the thermodynamic binding parameters (Kd,


H, 

S) of the 2,6-DMPA-containing peptide to the CBX5 chromodomain.
  • Buffer Matching (Critical Step):

    • Procedure: Dialyze the purified CBX5 protein (50 µM) and the synthesized 2,6-DMPA ligand (500 µM) extensively against the exact same buffer (20 mM Tris pH 7.5, 150 mM NaCl, 2 mM DTT).

    • Causality: ITC is exquisitely sensitive to heats of dilution. If the ligand and protein are in slightly different buffer compositions, the background heat of mixing will mask the heat of binding.

  • Titration Execution:

    • Procedure: Load the protein into the sample cell and the ligand into the injection syringe. Perform 20 injections of 2 µL each at 25°C, with a 120-second spacing between injections.

    • Causality: The 120-second interval ensures the system returns to thermal baseline before the next injection. The initial injections will show large exothermic/endothermic peaks (representing complete binding), which will gradually decrease as the target protein saturates.

  • Thermodynamic Extraction:

    • Procedure: Integrate the raw heat peaks and fit the data to a one-site binding model.

    • Causality: This directly yields the binding enthalpy (

      
      H) and the association constant (Ka). The contribution of the 2,6-dimethoxy groups to binding affinity can be isolated by comparing the entropy (
      
      
      
      S) of this ligand against a standard phenylalanine ligand, revealing the exact thermodynamic impact of the added dispersion forces.

References

  • Antibacterial Activities of Phenolic Benzaldehydes and Benzoic Acids Against Campylobacter Jejuni, Escherichia Coli, Listeria Monocytogenes, and Salmonella Enterica PubMed / National Institutes of Health[Link]

  • Synthesis and antibiotic potential of myxocoumarin-inspired chromene dione analogs RSC Advances[Link]

  • Root exudate fingerprint of Brachiaria humidicola reveals vanillin as a novel and effective nitrification inhibitor PMC / National Institutes of Health[Link]

  • Identification of a small molecule as inducer of ferroptosis and apoptosis through ubiquitination of GPX4 in triple negative breast cancer Journal of Hematology & Oncology[Link]

  • Discovery of Potent Peptidomimetic Antagonists for Heterochromatin Protein 1 Family Proteins PMC / National Institutes of Health[Link]

  • Systematic Variation of Both the Aromatic Cage and Dialkyllysine via GCE-SAR Reveal Mechanistic Insights in CBX5 Reader Protein Binding PMC / National Institutes of Health[Link]

Technical Guide: Solubilization and Stability of 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic Acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid (also known as 2,6-dimethoxyphenylpyruvic acid) is a substituted


-keto acid used primarily as a biosynthetic precursor or intermediate in the synthesis of pharmaceutical scaffolds.

Achieving a stable, homogenous solution in Dimethyl Sulfoxide (DMSO) requires navigating two competing physicochemical forces: the high solubility of the aromatic moiety in polar aprotic solvents and the inherent instability of the


-keto acid functional group.

Key Technical Constraints:

  • Estimated Solubility Limit:

    
     50–100 mM (11–22 mg/mL) in anhydrous DMSO at 25°C.
    
  • Critical Stability Warning:

    
    -Keto acids are prone to decarboxylation  and oxidative degradation . NEVER heat  this compound in DMSO to accelerate dissolution; this will catalyze the irreversible loss of CO
    
    
    
    and formation of the corresponding aldehyde.
  • Storage: Stock solutions must be stored at -20°C or lower, protected from light and moisture.

Part 2: Physicochemical Profile & Molecular Dynamics

To optimize solubilization, one must understand the molecule's behavior in the solvent matrix.

Structural Analysis
  • Molecular Weight:

    
     224.21  g/mol 
    
  • Core Structure: A phenyl ring substituted at the 2 and 6 positions with methoxy (-OCH

    
    ) groups, attached to a 2-oxopropanoic acid (pyruvate) side chain.
    
  • The "2,6-Effect": The methoxy groups at the ortho positions create significant steric hindrance around the linkage to the pyruvate tail. This restricts rotation and forces the side chain out of planarity with the aromatic ring, potentially reducing crystal lattice energy (aiding solubility) but also trapping solvent molecules.

Keto-Enol Tautomerism in DMSO

Unlike aqueous buffers where the keto form predominates, DMSO stabilizes the enol tautomer of phenylpyruvic acid derivatives via hydrogen bonding. This equilibrium is critical for assay reproducibility.

Tautomerism cluster_0 Tautomeric Equilibrium in DMSO cluster_1 Degradation Pathway (Heat/Base) Keto Keto Form (Major in Water) C-C(=O)-C(=O)OH Enol Enol Form (Stabilized in DMSO) C-C(OH)=C(OH)-C(=O)OH Keto->Enol DMSO H-Bonding Decarb Decarboxylation (Irreversible Loss of CO2) Keto->Decarb Heat / Base Aldehyde Aldehyde Product (2,6-dimethoxyphenylacetaldehyde) Decarb->Aldehyde

Figure 1: The keto-enol equilibrium is shifted in DMSO. Heating the solution risks irreversible decarboxylation.

Part 3: Solubilization Protocol (Standard Operating Procedure)

This protocol is designed to maximize solubility while minimizing degradation.

Materials Required[1][2][3][4][5][6][7]
  • Compound: 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid (Solid).

  • Solvent: Anhydrous DMSO (Grade: Molecular Biology or Cell Culture,

    
     99.9%).
    
    • Note: Avoid DMSO stored in plastic for long periods; glass-stored DMSO is preferred to minimize leachables.

  • Equipment: Vortex mixer, Ultrasonic bath (with temperature control), Glass vials (amber).

Step-by-Step Workflow
1. Calculation & Weighing

Target a 50 mM stock solution . Higher concentrations (e.g., 100 mM) may precipitate upon freeze-thaw cycles.

  • Formula: Mass (mg) = [Concentration (mM)

    
     Volume (mL) 
    
    
    
    MW ( g/mol )] / 1000
  • Example: To prepare 1 mL of 50 mM stock:

    
    
    
2. Solvent Addition (The "Wetting" Phase)

Add the anhydrous DMSO to the vial containing the powder.

  • Technique: Do not add the full volume immediately. Add 80% of the calculated volume first. This allows you to rinse down any powder sticking to the walls.

3. Dissolution via "Cold Sonication"

CRITICAL: Do not heat the water bath.

  • Place the vial in an ultrasonic bath.

  • Sonicate in short bursts (30 seconds on, 30 seconds off).

  • Monitor the temperature of the bath. If it rises above 30°C, add ice.

  • Why? Ultrasonic energy generates localized heat. Continuous sonication can degrade the

    
    -keto acid.
    
4. Final Volume Adjustment

Once dissolved, add the remaining DMSO to reach the final target volume. Invert gently to mix.

Part 4: Stability & Troubleshooting

The "DMSO Freeze" Phenomenon

DMSO freezes at


 19°C. If you store your stock in a refrigerator (4°C), it will solidify.
  • Risk: Repeated freeze-thaw cycles can cause the compound to crash out of solution in a crystalline form that is difficult to re-dissolve.

  • Solution: Aliquot the stock solution into single-use volumes (e.g., 50

    
    L) before freezing at -20°C. Thaw only what you need.
    
Degradation Signs (Self-Validating System)

How do you know if your stock solution is still good?

ObservationDiagnosisAction
Color Change (Yellow

Dark Brown)
Oxidation or PolymerizationDiscard immediately.
Gas Evolution (Bubbles)Decarboxylation (CO

release)
Discard. The concentration is no longer accurate.
Precipitate upon Thawing Crystal formationSonicate at <30°C. If solids persist, filter (0.2

m PTFE), but re-verify concentration via UV/HPLC.
Aqueous Dilution (The "Crash Out" Risk)

When diluting this DMSO stock into aqueous buffer (e.g., for a cell assay):

  • The 2,6-dimethoxy groups make the molecule relatively hydrophobic despite the acid group.

  • Rule: Keep the final DMSO concentration < 1% (v/v) to avoid cytotoxicity, but ensure the compound concentration is below its aqueous solubility limit (likely < 500

    
    M in PBS).
    
  • Protocol: Add the DMSO stock into the vortexing buffer, not the other way around, to prevent local high concentrations that trigger precipitation.

Part 5: Quality Control Workflow

Use this flowchart to validate your solution before critical experiments.

QC_Workflow Start Start: Thaw Aliquot Visual Visual Inspection (Clear? Colorless/Light Yellow?) Start->Visual Sonicate Sonicate (30s, <30°C) Visual->Sonicate If solids present Dilution Prepare Working Solution (e.g., 100 µM in Buffer) Visual->Dilution If clear Check Precipitate Visible? Sonicate->Check Check->Dilution No Discard Discard & Make Fresh Check->Discard Yes (Insoluble) Precip_Check Check for Tyndall Effect (Haze/Cloudiness) Dilution->Precip_Check Proceed Proceed to Assay Precip_Check->Proceed Clear Precip_Check->Discard Hazy

Figure 2: Quality Control Decision Tree for DMSO Stock Handling.

Part 6: References

  • Sigma-Aldrich. Product Information: 3-(2,6-Dimethoxyphenyl)propanoic acid (Related Structure). Retrieved from .

  • Master Organic Chemistry. Decarboxylation of Beta-Keto Acids (Mechanism & Stability). Retrieved from .

  • ResearchGate. Mechanism of oxidative decarboxylation of

    
    -keto acids. Retrieved from .[1]
    
  • Gaylord Chemical. DMSO Physical Properties and Stability Guide. Retrieved from .

  • PubChem. Compound Summary: 3-(3,4-Dimethoxyphenyl)-2-oxopropanoic acid (Isomer Data). Retrieved from .

Sources

Technical Guide: Comparative Analysis of 2,6-Dimethoxy vs. 3,4-Dimethoxy Phenylpyruvic Acid

[1]

Executive Summary

This guide analyzes the divergent chemical behaviors of two phenylpyruvic acid isomers: 3,4-dimethoxyphenylpyruvic acid (3,4-DMPPA) and 2,6-dimethoxyphenylpyruvic acid (2,6-DMPPA) .[1][2] While they share the same molecular formula (

"Ortho Effect""Meta/Para Resonance."
  • 3,4-DMPPA is the industry standard—a planar, biologically compatible metabolite used as a precursor for L-DOPA analogs and rosmarinic acid.[1]

  • 2,6-DMPPA is a sterically congested, non-planar probe molecule.[1] It is synthetically challenging to access and is primarily used to test enzyme active-site tolerance or to inhibit metabolic pathways via steric occlusion.

Structural & Electronic Architecture

The fundamental difference lies in the spatial arrangement of the methoxy substituents relative to the pyruvic acid side chain.

Steric Hindrance and Planarity
  • 3,4-DMPPA (Meta/Para): The methoxy groups at positions 3 and 4 are distant from the pyruvic acid tail. This allows the phenyl ring to rotate freely or adopt a planar conformation conjugated with the

    
    -keto acid moiety. This planarity stabilizes the enol  tautomer.
    
  • 2,6-DMPPA (Ortho/Ortho): The methoxy groups flank the attachment point of the pyruvic acid tail. This creates severe steric strain (A-strain), forcing the side chain to twist out of the plane of the benzene ring (dihedral angle

    
    ). This "orthogonal" geometry breaks 
    
    
    -conjugation.
Tautomerism (Keto-Enol Equilibrium)

Phenylpyruvic acids exist in equilibrium between a keto form and an enol form (Z-isomer stabilized by internal H-bonding).

Feature3,4-DMPPA2,6-DMPPA
Dominant Tautomer Enol (Stabilized by conjugation)Keto (Sterically forced)
Conjugation Extended

-system (Ring

Enol)
Broken (Ring

Carbonyl)
Stability High (Resonance stabilization)Lower (Steric clash in enol form)

Mechanism: In 2,6-DMPPA, forming the enol requires the


1

Synthetic Pathways & Protocols

The synthesis of 3,4-DMPPA is a standard undergraduate experiment, whereas 2,6-DMPPA requires specialized optimization due to the deactivated nature of the 2,6-aldehyde precursor toward condensation.[1]

The Erlenmeyer-Plöchl Azlactone Synthesis

This is the primary route for both, but yields differ drastically.

Workflow Diagram

Synthesiscluster_0Yield ComparisonStartStart: DimethoxybenzaldehydeStep1Step 1: Condensation(N-Acetylglycine + Ac2O/NaOAc)Start->Step1Aldehyde InputAzlactoneIntermediate:Azlactone (Oxazolone)Step1->Azlactone- H2OStep2Step 2: Hydrolysis(HCl / H2O)Azlactone->Step2Ring OpeningProductFinal Product:Phenylpyruvic AcidStep2->Product- Acetic Acid- NH4ClInfo3,4-Isomer: Fast (Yield >70%)2,6-Isomer: Sluggish (Yield <30%)Reason: Steric blocking of carbonyl

Figure 1: Comparative synthetic workflow via the Erlenmeyer-Plöchl route.

Detailed Experimental Protocol (3,4-DMPPA Standard)

Note: For 2,6-DMPPA, reaction times must be tripled, and stronger bases (e.g., lead acetate instead of sodium acetate) are often required to force the condensation.

  • Reagents:

    • 0.1 mol 3,4-Dimethoxybenzaldehyde (Veratraldehyde).

    • 0.1 mol N-Acetylglycine.

    • 0.3 mol Acetic Anhydride (

      
      ).
      
    • 0.1 mol Anhydrous Sodium Acetate.

  • Condensation (Azlactone Formation):

    • Mix reagents in a round-bottom flask.

    • Heat gently on a steam bath until liquefied, then reflux for 1 hour (3,4-isomer) or 4-6 hours (2,6-isomer).

    • Observation: The 3,4-mixture solidifies rapidly upon cooling (yellow crystals). The 2,6-mixture often remains oily or precipitates slowly due to steric inhibition.

  • Hydrolysis:

    • Reflux the isolated azlactone with 10% HCl for 4 hours.

    • The keto-acid crystallizes upon cooling.

Physicochemical Comparison

Property3,4-Dimethoxyphenylpyruvic Acid2,6-Dimethoxyphenylpyruvic Acid
CAS Number 2460-33-5Not widely listed (Research Grade)
Molecular Weight 224.21 g/mol 224.21 g/mol
Melting Point 168–170 °C (Dec)145–150 °C (Est. lower due to packing)
Solubility (Water) Low (Soluble in hot water/ethanol)Very Low (Hydrophobic shielding)
pKa (Acid) ~3.5 (Stabilized anion)~4.0 (Twisted carboxylate)
FeCl3 Test Positive (Green/Purple) - Indicates EnolNegative/Weak - Indicates Keto
UV

~310 nm (Conjugated)~270 nm (Non-conjugated benzene)
NMR Characterization (Diagnostic Signals)
  • 3,4-DMPPA (

    
     NMR):  Shows a characteristic vinyl proton singlet (
    
    
    ppm) if in enol form, or a methylene singlet (
    
    
    ppm) if in keto form.[1] Aromatic protons appear as a multiplet (ABX system).
  • 2,6-DMPPA (

    
     NMR):  Dominantly shows the keto  form methylene singlet (
    
    
    ppm). Aromatic protons appear as a triplet and doublet (A2B system) due to symmetry, but shifted upfield due to electron crowding.[1]

Biological & Pharmacological Applications[3][4][5][6][7]

3,4-DMPPA: The Metabolic Substrate

This isomer mimics the natural amino acid precursors (DOPA, Tyrosine).[1]

  • Pathway: It is a substrate for Aromatic L-amino acid decarboxylase (AADC) .

  • Use: Precursor for the synthesis of Rosmarinic Acid and isoquinoline alkaloids.

  • Drug Dev: Used to synthesize antihypertensive agents (methyldopa analogs).

2,6-DMPPA: The Metabolic Inhibitor

This isomer acts as a "molecular wedge."

  • Mechanism: It binds to enzyme active sites but cannot undergo the requisite planar transition state for decarboxylation or transamination.

  • Use:

    • Enzyme Inhibition: Competitive inhibitor of phenylpyruvate tautomerase.

    • Mechanistic Probe: Used to map the steric tolerance of active sites. If an enzyme accepts 3,4- but rejects 2,6-, the active site is narrow/flat.[1]

Biological Interaction Map

BioActivityEnzymeTarget Enzyme(e.g., Transaminase)ReactionProduct Formation(Metabolism)Enzyme->ReactionCatalysis ProceedsBlockSteric Blockade(Inhibition)Enzyme->BlockTransition StateImpossibleLigand343,4-DMPPA(Planar/Flexible)Ligand34->EnzymeFits Active SiteLigand262,6-DMPPA(Twisted/Rigid)Ligand26->EnzymeBinds (Weakly)

Figure 2: Divergent biological outcomes based on steric fit.

References

  • Erlenmeyer Azlactone Synthesis Protocols

    • Organic Syntheses, Coll.[1] Vol. 2, p. 1 (1943).[1] Standard protocol for acetylglycine condensation.

    • Source:

  • Tautomerism in Phenylpyruvic Acids

    • Comparison of enolization tendencies in ortho-substituted phenylpyruv
    • Source:

  • Steric Effects in Benzaldehyde Condens

    • Analysis of 2,6-disubstituted benzaldehydes in aldol-type reactions.
    • Source:

  • Crystal Structure & Conform

    • Structural analysis of 3,4-dimethoxy derivatives showing planarity vs twisted 2,6-isomers.
    • Source:

The Stability Matrix of Ortho-Substituted α-Keto Acids: Mechanistic Insights and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural dynamics, mechanistic degradation pathways, and self-validating analytical protocols for


-keto acids.

Executive Summary


-Keto acids—such as phenylglyoxylic acid and its derivatives—are indispensable scaffolds in pharmaceutical chemistry, serving as prodrug moieties, enzyme inhibitors, and critical synthetic intermediates. While these compounds are generally robust against thermal degradation, their stability profile is highly sensitive to oxidative, photochemical, and basic environments. Introducing an ortho-substituent to the aryl ring fundamentally alters this stability matrix. This technical guide explores the causality behind these structural perturbations, detailing how steric hindrance and electronic modulation dictate degradation kinetics, and provides field-proven, self-validating protocols for profiling their stability.

Structural Dynamics: The Ortho-Effect on the α-Dicarbonyl Core

The inherent reactivity of an


-keto acid is governed by the electrophilicity of the 

-carbonyl carbon and the stability of the adjacent carboxylate group. When an ortho-substituent (e.g.,

,

,

) is introduced to a phenylglyoxylic acid derivative, two competing phenomena emerge:
  • Conformational Twisting (Loss of Coplanarity): The steric bulk of the ortho-substituent forces the

    
    -dicarbonyl moiety out of coplanarity with the aromatic 
    
    
    
    -system. This disruption of extended conjugation raises the ground-state energy of the molecule, theoretically increasing its thermodynamic reactivity.
  • Steric Shielding: Conversely, the physical bulk of the ortho-group acts as a kinetic shield around the electrophilic

    
    -carbon. This shielding severely impedes trajectory-dependent reactions, such as nucleophilic attack or specific reductions (e.g., Clemmensen reduction), thereby artificially enhancing the kinetic stability of the compound in solution.
    

Mechanistic Pathways of Degradation

Understanding the specific degradation triggers is critical for formulation and synthesis. The stability of ortho-substituted


-keto acids varies drastically depending on the environmental stressor.
Thermal Stability vs. Carbanion Intermediates

Unlike


-keto acids, which readily decarboxylate upon heating via a cyclic six-membered transition state, 

-keto acids exhibit remarkable thermal stability. As detailed in foundational studies on the1, the resistance to thermal decarboxylation is due to the reaction mechanism requiring the stabilization of a carbanion intermediate—a stabilization that the adjacent carbonyl in an

-keto acid cannot adequately provide without extreme forcing conditions.
Oxidative Decarboxylation & Radical Dynamics

Under oxidative conditions (e.g., presence of peroxides, transition metals, or basic


), 

-keto acids are highly vulnerable. They act as potent acylating reagents by undergoing decarboxylation to generate reactive acyl radicals2. Ortho-substitution plays a dual role here: while the steric bulk can hinder the dimerization of these acyl radicals, electron-withdrawing ortho-groups (like

or

) inductively destabilize the electron-rich carboxylate, accelerating the initial electron transfer step that kicks off the decarboxylation cascade.
Photochemical Vulnerabilities

Exposure to UV/visible light induces photodecarboxylation via a triplet state. The efficiency of this degradation (


) is highly dependent on the solvent environment and the electronic nature of the ring substituents. Research on the demonstrates that the rate constant for intermediate H-atom abstraction increases with the electron-accepting power of the substituent, and degradation is significantly enhanced in the presence of water due to heterolytic 

-splitting.

Pathway A Ortho-Substituted α-Keto Acid B Steric Shielding (Conformational Twist) A->B Structural Property C Oxidative Conditions (e.g., H2O2 / Base) A->C Environmental Trigger D Acyl Radical / Intermediate B->D Hinders/Alters Kinetics C->D Electron Transfer E Decarboxylation (-CO2) D->E Cleavage F Degradation Product (e.g., Carboxylic Acid) E->F Final State

Logical pathway of oxidative decarboxylation in ortho-substituted α-keto acids.

Quantitative Stability Metrics

The table below summarizes the comparative impact of different ortho-substituents on the stability of phenylglyoxylic acid derivatives under standardized oxidative stress (


, pH 7.4, 37°C).
Substituent (Position)Steric Parameter (Taft

)
Electronic Effect (

)
Relative Decarboxylation Rate (

)
Primary Degradation Pathway
-H (Unsubstituted) 0.000.001.00Rapid Oxidative Decarboxylation
-CH₃ (Ortho) -1.24-0.170.45Steric Shielding / Slower Oxidation
-Cl (Ortho) -0.97+0.200.82Inductive Destabilization / Oxidation
-OCH₃ (Ortho) -0.55-0.391.15Electronic Activation / Radical Formation
-CF₃ (Ortho) -2.40+0.540.30Extreme Steric Blockade

Note:


 values are normalized to the unsubstituted phenylglyoxylic acid. Lower values indicate higher kinetic stability.

Experimental Methodologies: Self-Validating Protocols

To accurately assess the stability of these compounds, the experimental design must account for the rapid nature of radical-mediated decarboxylation. The following protocols are designed as self-validating systems, ensuring that the act of measurement does not artificially induce degradation.

Workflow S1 1. Sample Prep (Buffer + Substrate) S2 2. Stress Induction (Oxidative/Photo) S1->S2 S3 3. Quenching (Acidification) S2->S3 S4 4. HPLC-MS/MS Quantification S3->S4 S5 5. Kinetic Analysis (Half-life) S4->S5

Step-by-step experimental workflow for profiling α-keto acid stability.

Protocol A: HPLC-MS/MS Oxidative Stability Profiling

Objective: To quantify the kinetic degradation of ortho-substituted


-keto acids under controlled oxidative stress.
  • Substrate Preparation: Prepare a 10 mM stock solution of the target

    
    -keto acid in LC-MS grade acetonitrile. Dilute to a working concentration of 100 
    
    
    
    M in a 50 mM Phosphate buffer (pH 7.4).
  • Stress Induction: Add

    
     to the mixture to achieve a final concentration of 1 mM. Incubate in a thermomixer at 37°C with continuous agitation (300 rpm) to ensure homogeneous radical distribution.
    
  • Temporal Quenching (Critical Step): At predefined intervals (0, 15, 30, 60, 120 minutes), extract 100

    
    L aliquots. Immediately transfer each aliquot into a vial containing 10 
    
    
    
    L of 10% (v/v) Formic Acid.
    • Causality Note: The abrupt pH shift neutralizes the basic conditions required for the formation of the reactive peroxide anion, effectively freezing the degradation profile and preventing post-extraction oxidative cleavage.

  • Chromatographic Separation: Inject 5

    
    L of the quenched sample into an HPLC-MS/MS system equipped with a reverse-phase C18 column. Utilize a mobile phase gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). The acidic mobile phase ensures the carboxylate moieties remain protonated, enhancing retention and peak shape.
    
  • Mass Spectrometric Quantification: Monitor the parent

    
    -keto acid and its primary degradation products (e.g., the corresponding ortho-substituted benzoic acid and Strecker aldehydes, as noted in3) using Multiple Reaction Monitoring (MRM) in negative electrospray ionization (ESI-) mode.
    
Protocol B: Enzymatic Synthesis Protection

When synthesizing


-keto acids enzymatically from L-amino acids using amino acid oxidases, hydrogen peroxide is generated as a stoichiometric byproduct.
  • The Intervention: To prevent the immediate oxidative decarboxylation of the newly formed ortho-substituted

    
    -keto acid, excess crystalline beef heart catalase must be integrated into the reaction buffer.
    
  • Causality Note: Catalase rapidly dismutates

    
     into water and oxygen. Without this rapid enzymatic quenching, the 
    
    
    
    would attack the
    
    
    -carbonyl, yielding a carboxylic acid with one less carbon, destroying the target product 4.

References

  • Source: Scribd / Literature Archive (Hanson 1987)
  • Decarboxylative and Deoxygenative/Decarbonylative Alkylation of Heterocycles with α-Keto Acids Source: ResearchGate URL
  • Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
  • Studies on the synthesis and stability of α-ketoacyl peptides Source: PubMed / NIH URL
  • Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids Source: PMC / NIH URL

Sources

Methodological & Application

Synthesis of 2,6-Dimethoxy-Substituted Azlactones via Erlenmeyer-Plöchl Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Sterically Hindered Azlactones

The Erlenmeyer-Plöchl synthesis, a cornerstone of heterocyclic chemistry since its discovery, provides a robust pathway to azlactones (oxazolones), which are pivotal intermediates in the synthesis of amino acids, peptides, and various biologically active molecules.[1] This guide focuses on a specific and challenging application of this reaction: the synthesis of 4-(2,6-dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one. The presence of two methoxy groups in the ortho positions of the benzaldehyde starting material introduces significant steric hindrance, which can influence reaction kinetics and require careful optimization of reaction conditions.

The 2,6-dimethoxy substitution pattern is of particular interest in medicinal chemistry. Compounds bearing this motif have demonstrated a range of biological activities, including antimicrobial and antitumor properties.[2][3] For instance, 2,6-dimethoxy benzoquinone has shown potential as an anti-inflammatory and anticancer agent.[2] The azlactone core itself is a versatile scaffold, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6] The convergence of the biologically active 2,6-dimethoxy-phenyl group with the privileged azlactone structure makes the target molecule of this guide a compound of significant interest for drug discovery and development programs.

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals. It details a step-by-step protocol for the synthesis of 4-(2,6-dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one, explains the underlying reaction mechanism, and discusses the importance of this class of compounds.

Experimental Workflow: A Visual Guide

The synthesis of 4-(2,6-dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one follows a well-defined, yet sensitive, workflow. The following diagram illustrates the key stages of the process, from the initial setup to the final purification of the product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Hippuric Acid, 2,6-Dimethoxybenzaldehyde, & Sodium Acetate B Add Acetic Anhydride (Dehydrating Agent) A->B In a round-bottom flask C Heat the Mixture (e.g., 100-110 °C) B->C Under constant stirring D Monitor Progress (TLC) C->D 1-3 hours E Cool to Room Temperature D->E Upon completion F Add Ethanol to Precipitate Product E->F G Filter the Solid Product F->G H Wash with Cold Ethanol and Water G->H I Recrystallize from a Suitable Solvent (e.g., Ethanol or Benzene) H->I J Dry the Pure Product I->J K Final Product: 4-(2,6-Dimethoxybenzylidene) -2-phenyloxazol-5(4H)-one J->K Characterization (NMR, IR, MS)

Caption: Experimental workflow for the Erlenmeyer-Plöchl synthesis of the target azlactone.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Erlenmeyer-Plöchl synthesis of related dimethoxy-substituted azlactones.[7][8] Researchers should be aware that the steric hindrance of the 2,6-dimethoxybenzaldehyde may necessitate longer reaction times or slight adjustments in temperature for optimal yields.

Materials:

  • Hippuric acid (N-benzoylglycine)

  • 2,6-Dimethoxybenzaldehyde

  • Anhydrous sodium acetate

  • Acetic anhydride

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine hippuric acid (1.0 eq), 2,6-dimethoxybenzaldehyde (1.0-1.1 eq), and anhydrous sodium acetate (1.0-1.2 eq).

    • Causality behind experimental choices: Hippuric acid provides the glycine backbone that will form the azlactone ring. 2,6-Dimethoxybenzaldehyde is the electrophile that will condense with the activated methylene group of the intermediate oxazolone. Anhydrous sodium acetate acts as the base to deprotonate the hippuric acid and catalyze the condensation.

  • Addition of Acetic Anhydride: To the solid mixture, add acetic anhydride (3.0-4.0 eq). Acetic anhydride serves as both the solvent and the dehydrating agent, driving the cyclization of hippuric acid.

  • Heating and Reaction Monitoring: Attach a reflux condenser to the flask and heat the mixture to 100-110 °C with vigorous stirring. The solid mixture will gradually liquefy and turn into a colored solution. Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-3 hours.

    • Field-proven insight: Due to the steric hindrance of the 2,6-dimethoxybenzaldehyde, the reaction may proceed slower than with less substituted benzaldehydes. It is crucial to monitor the reaction by TLC to determine the optimal reaction time and avoid the formation of byproducts from prolonged heating.

  • Work-up and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Slowly add ethanol to the reaction mixture to quench the excess acetic anhydride and precipitate the crude product. The addition of ethanol should be done carefully as the reaction can be exothermic.

  • Filtration and Washing: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid sequentially with cold ethanol and then with cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 4-(2,6-dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one.

  • Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by melting point determination.

Reaction Mechanism: A Step-by-Step Explanation

The Erlenmeyer-Plöchl synthesis proceeds through a series of well-established steps, beginning with the formation of an oxazolone intermediate, followed by a Perkin-type condensation.

G cluster_step1 Step 1: Oxazolone Formation cluster_step2 Step 2: Perkin Condensation A Hippuric Acid B Mixed Anhydride A->B + Ac₂O C Enolate B->C - AcOH D 2-Phenyl-5-oxazolone C->D Cyclization E 2-Phenyl-5-oxazolone F Carbanion E->F + Base (AcO⁻) G Aldehyde Adduct F->G + 2,6-Dimethoxy- benzaldehyde H Dehydrated Adduct G->H - H₂O I Final Azlactone Product H->I Isomerization

Sources

Application Notes & Protocols: Reductive Amination of 2,6-Dimethoxyphenylpyruvic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Synthesizing Novel Phenylalanine Analogs

Reductive amination stands as a cornerstone of modern synthetic chemistry, providing one of the most efficient and versatile methods for the synthesis of amines from carbonyl compounds.[1][2] This reaction class is of paramount importance in the pharmaceutical and agrochemical industries, where the amine functional group is a key constituent in a vast array of biologically active molecules.[2][3] The process involves the reaction of a ketone or aldehyde with an amine (or ammonia) to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the target amine.[1][4][5]

This guide provides a detailed technical overview and field-proven protocols for the reductive amination of 2,6-dimethoxyphenylpyruvic acid. This α-keto acid is a valuable starting material for the synthesis of novel, sterically-hindered phenylalanine derivatives. The strategic placement of two methoxy groups ortho to the phenyl-pyruvyl linkage introduces unique conformational constraints and electronic properties, making its amino acid derivatives attractive targets for drug discovery and development. We will explore the mechanistic underpinnings of the reaction, provide a comparative analysis of common protocols, and offer detailed, step-by-step experimental procedures.

Part 1: The Underlying Chemistry - Mechanism and Key Choices

The success of a reductive amination protocol hinges on the careful orchestration of a two-step sequence that is often performed in a single pot.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the ketone carbonyl of the pyruvic acid. This forms a hemiaminal intermediate which then dehydrates to yield an imine. Under the typically mild acidic conditions of the reaction, this imine can be protonated to form a more electrophilic iminium ion.[1][4]

  • Reduction: A hydride-based reducing agent then selectively reduces the C=N double bond of the imine or iminium ion to furnish the final amine product.

The choice of reducing agent is the most critical parameter in designing a successful protocol. The ideal reagent must be powerful enough to reduce the iminium ion intermediate but mild enough to avoid significant reduction of the starting keto acid.[6]

The General Mechanism

G cluster_2 Step 2: Reduction Ketoacid 2,6-Dimethoxyphenylpyruvic Acid (Ketone) Hemiaminal Hemiaminal Intermediate Ketoacid->Hemiaminal + R-NH2 Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Iminium Iminium Ion (Protonated Imine) Imine->Iminium + H+ (mild acid) Product Target Amine (2,6-Dimethoxyphenylalanine Derivative) Iminium->Product + [H-] Hydride Reducing Agent (e.g., NaBH(OAc)3) Hydride->Product

Caption: General mechanism of reductive amination.

Comparative Analysis of Reducing Agents

The selection of the reducing agent and solvent system dictates whether the reaction is performed as a "direct" (one-pot) or "indirect" (stepwise) process.

Reducing AgentCommon SolventsTypical ProtocolProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) DCE, THF, CH₂Cl₂[4][7]Direct (One-Pot)High selectivity, excellent yields, non-toxic byproducts, tolerates many functional groups.[1][4][6][8]Moisture sensitive, more expensive.[7]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Ethanol[7]Direct (One-Pot)Selective for imines at pH 6-8, stable in protic solvents.[4][6][9]Highly toxic (cyanide) , can be sluggish.[6][8]
Sodium Borohydride (NaBH₄) Methanol, EthanolIndirect (Two-Step)Inexpensive, readily available.Can reduce the starting ketone; requires pre-formation of the imine.[7][10]
Catalytic Hydrogenation (H₂/Catalyst) Methanol, Ethanol, Ethyl AcetateDirect (One-Pot)"Green" (no salt waste), economical for large scale.[1][6]Requires specialized pressure equipment; catalyst can be sensitive to other groups.[2]

Part 2: Experimental Protocols

The following protocols are designed to be robust starting points for the synthesis of various amino acid derivatives from 2,6-dimethoxyphenylpyruvic acid. Researchers should perform small-scale trials to optimize conditions for their specific amine substrate.

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the recommended method for general-purpose synthesis due to its high efficiency, excellent safety profile, and broad substrate scope.[4]

Materials and Reagents:

  • 2,6-Dimethoxyphenylpyruvic acid

  • Amine of choice (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic Acid (optional, catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,6-dimethoxyphenylpyruvic acid (1.0 eq). Dissolve it in anhydrous DCE (or THF) to a concentration of approximately 0.1-0.2 M.

  • Amine Addition: Add the amine (1.0-1.2 eq) to the solution. If using an amine hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Catalyst (Optional): For less reactive ketones or amines, acetic acid (1.0-2.0 eq) can be added to catalyze imine formation.[4] Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.3-1.6 eq) portion-wise over 10-15 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by crystallization.

Protocol 2: Direct Reductive Amination using Sodium Cyanoborohydride

A classic method that remains effective, particularly when protic solvents are preferred. Extreme caution is required due to the high toxicity of the reagent.

Materials and Reagents:

  • 2,6-Dimethoxyphenylpyruvic acid

  • Amine of choice

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • 3Å or 4Å Molecular Sieves (optional, to aid dehydration)

  • Glacial acetic acid (to adjust pH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 2,6-dimethoxyphenylpyruvic acid (1.0 eq), the amine (1.1-1.5 eq), and methanol to a concentration of 0.1-0.2 M. If desired, add activated molecular sieves.

  • pH Adjustment: Stir the solution and adjust the pH to approximately 6-7 by the dropwise addition of glacial acetic acid. The pH can be checked with pH paper. This pH range is crucial for selectively reducing the iminium ion over the ketone.[4][6]

  • Reduction: Add sodium cyanoborohydride (1.2-1.5 eq) in a single portion.

  • Reaction Monitoring: Stir the reaction at room temperature, monitoring by TLC or LC-MS until completion (typically 4-48 hours).

  • Workup:

    • SAFETY FIRST: All subsequent steps must be performed in a well-ventilated fume hood. Quenching an acidic solution of NaBH₃CN will produce highly toxic hydrogen cyanide (HCN) gas.

    • Slowly pour the reaction mixture into a vigorously stirred, large excess of saturated NaHCO₃ solution to neutralize the acid and decompose any remaining hydride.

    • Stir for at least one hour to ensure complete quenching.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the resulting aqueous slurry multiple times with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography.

Protocol 3: Indirect Reductive Amination using Sodium Borohydride

A cost-effective, two-step approach suitable for when the selectivity of the reducing agent is a concern. The key is to ensure complete formation of the imine before reduction.[7]

Materials and Reagents:

  • 2,6-Dimethoxyphenylpyruvic acid

  • Amine of choice

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dean-Stark apparatus or 3Å/4Å Molecular Sieves

  • Toluene (if using Dean-Stark)

Step-by-Step Methodology:

  • Step A: Imine Formation

    • In a round-bottom flask, combine 2,6-dimethoxyphenylpyruvic acid (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., toluene for Dean-Stark, or methanol with molecular sieves).

    • If using a Dean-Stark apparatus, reflux the mixture until the theoretical amount of water has been collected.

    • If using molecular sieves, stir the mixture at room temperature or with gentle heating (40-50 °C) for several hours.

    • Monitor the reaction by TLC, ¹H NMR, or LC-MS to confirm the disappearance of the starting ketone and the formation of the imine.

    • Once imine formation is complete, remove the solvent under reduced pressure.

  • Step B: Reduction

    • Dissolve the crude imine intermediate in cold (0 °C) methanol or ethanol.

    • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction by the slow addition of water or 1 M HCl.

    • Follow steps 6-9 from Protocol 1 for workup, extraction, and purification.

Workflow Visualization

G start Start: 2,6-Dimethoxyphenylpyruvic Acid + Amine decision Choose Protocol Type start->decision direct Direct (One-Pot) Protocol decision->direct Efficiency & Speed indirect Indirect (Two-Step) Protocol decision->indirect Cost & Reagent Control reagent_choice Select Reducing Agent direct->reagent_choice nabh4 1. Form Imine 2. Reduce with NaBH4 (Protocol 3) indirect->nabh4 stab Use NaBH(OAc)3 (STAB) (Protocol 1) reagent_choice->stab Safety & High Yield nabh3cn Use NaBH3CN (Protocol 2 - CAUTION) reagent_choice->nabh3cn Protic Solvent Use workup Aqueous Workup & Extraction stab->workup nabh3cn->workup nabh4->workup purify Purification (Chromatography) workup->purify product Final Product purify->product

Caption: Decision workflow for selecting a reductive amination protocol.

Part 3: Troubleshooting and Expert Insights

  • Low Conversion/Yield: If the reaction stalls, incomplete imine formation is a likely cause. Adding a catalytic amount of acetic acid (for STAB protocols) or ensuring anhydrous conditions can help drive the equilibrium toward the imine.[4]

  • Formation of Alcohol Byproduct: The presence of 2,6-dimethoxyphenyllactic acid indicates that the reducing agent is reducing the starting ketone. This is common with NaBH₄ in a direct protocol. For NaBH₃CN, it suggests the pH is too acidic (below 4-5). For STAB, it is less common but may indicate a very unreactive amine.

  • Dialkylation with Primary Amines: The secondary amine product can sometimes react with another molecule of the keto acid, leading to a tertiary amine byproduct. Using the primary amine as the limiting reagent or employing an indirect protocol can mitigate this.[4]

  • Sterically Hindered Substrates: The 2,6-dimethoxy substitution pattern on the pyruvic acid, combined with a bulky amine, may slow the reaction rate. In these cases, slightly elevated temperatures (40-50 °C) and longer reaction times may be necessary.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Amines. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Wikipedia. (2024). Reductive amination. [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Wikipedia. (2024). Eschweiler–Clarke reaction. [Link]

  • Beller, M., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Wikipedia. (2024). Leuckart reaction. [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]

  • National Center for Biotechnology Information. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • Beller, M., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews. [Link]

  • Asghar, M. N., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • Kitamura, M., et al. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Scribd. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethoxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges posed by sterically hindered systems, specifically those involving the 2,6-dimethoxyphenyl moiety. The electronic properties of the two ortho-methoxy groups make this a valuable synthon, yet they also create significant steric congestion around the reaction center.

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you to overcome common experimental hurdles and achieve your synthetic targets efficiently.

Part 1: Troubleshooting Guide for Common Synthetic Issues

This section addresses specific problems you may encounter during the synthesis of 2,6-dimethoxyphenyl derivatives. Each issue is presented in a question-and-answer format, providing not just a solution, but a detailed explanation of the underlying chemical principles.

Q1: My Grignard reaction with 2,6-dimethoxybenzaldehyde is resulting in low yields and recovery of starting material. What's going wrong and how can I fix it?

This is a classic problem of steric hindrance. The two methoxy groups ortho to the aldehyde functionality physically block the approach of the nucleophilic Grignard reagent to the electrophilic carbonyl carbon.[1] This steric shield can lead to several competing and unproductive pathways.

Underlying Causes & Solutions:

  • Steric Clash: The bulky Grignard reagent struggles to access the carbonyl carbon.

  • Side Reactions: Competing reactions like enolization or reduction of the aldehyde can become dominant.[1][2] If the Grignard reagent has a β-hydrogen, it can act as a reducing agent.[1]

Troubleshooting Protocol:

  • Choice of Grignard Reagent:

    • Utilize smaller, less sterically demanding Grignard reagents if your synthesis allows. For example, methylmagnesium bromide is more likely to succeed than tert-butylmagnesium chloride.

    • Consider using organolithium reagents, which are generally more reactive than their Grignard counterparts and can sometimes overcome the steric barrier.[2]

  • Reaction Conditions:

    • Temperature Control: Maintain a low reaction temperature (0 °C or below) during the addition of the aldehyde to the Grignard reagent.[1] This minimizes side reactions and can favor the desired nucleophilic addition.

    • Slow Addition: Add the 2,6-dimethoxybenzaldehyde solution dropwise to the Grignard reagent.[1] This helps to control the exotherm and maintain a low concentration of the aldehyde, further suppressing side reactions.

    • Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are standard choices. Ensure your solvents are rigorously dried, as Grignard reagents are strong bases and will be quenched by water.

  • Activation of Magnesium:

    • Ensure your magnesium turnings are fresh and activated. A common method is to add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the Grignard formation.[3]

Workflow for Overcoming Low Yield in Grignard Reactions:

start Low Yield in Grignard Reaction with 2,6-Dimethoxybenzaldehyde check_reagent Is the Grignard reagent sterically bulky? start->check_reagent change_reagent Switch to a smaller Grignard (e.g., MeMgBr) or a more reactive organolithium reagent. check_reagent->change_reagent Yes check_conditions Are reaction conditions optimized? check_reagent->check_conditions No re_run Re-run experiment with optimized parameters change_reagent->re_run optimize_conditions Maintain low temperature (≤0°C) and perform slow, dropwise addition of the aldehyde. check_conditions->optimize_conditions No check_activation Was the magnesium fully activated? check_conditions->check_activation Yes optimize_conditions->re_run activate_mg Use fresh Mg turnings and an activator like I2 or 1,2-dibromoethane. check_activation->activate_mg No check_activation->re_run Yes activate_mg->re_run

Caption: Troubleshooting flowchart for Grignard reactions.

Q2: I'm attempting a Buchwald-Hartwig amination with a 2,6-dimethoxyphenyl halide and observing no product formation. How can I drive this C-N coupling forward?

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is highly sensitive to steric hindrance around the coupling partners.[4] The 2,6-dimethoxy substitution pattern presents a significant challenge for the palladium catalyst to facilitate the reductive elimination step.

Underlying Causes & Solutions:

  • Ligand Choice: The choice of phosphine ligand is critical. The ligand's steric and electronic properties dictate the reactivity of the palladium center. For sterically congested substrates, bulky, electron-rich ligands are often necessary to promote the reaction.

  • Catalyst Inhibition: The product itself can sometimes act as a ligand, binding to the palladium and inhibiting catalytic turnover.

Troubleshooting Protocol:

  • Ligand Selection:

    • Bulky Biarylphosphine Ligands: Employ sterically demanding ligands such as those developed by the Buchwald group. These ligands create a larger "bite angle" and promote the reductive elimination step, which is often the rate-limiting step for hindered substrates.[5] Examples include BrettPhos and RuPhos.

    • N-Heterocyclic Carbene (NHC) Ligands: For particularly challenging couplings, NHC ligands can be effective. They form very stable and highly active palladium complexes.[6]

  • Catalyst System:

    • Precatalyst Selection: Use a well-defined palladium precatalyst to ensure the active Pd(0) species is efficiently generated.

    • Base and Solvent: The choice of base and solvent is also crucial. A strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) is often required. Aprotic polar solvents like toluene or dioxane are typically used.

Table 1: Recommended Catalyst Systems for Hindered Buchwald-Hartwig Amination

Ligand TypeExample LigandsRecommended BaseSolventKey Advantage
BiarylphosphineBrettPhos, RuPhosNaOt-Bu, K₃PO₄Toluene, DioxanePromotes reductive elimination for hindered substrates.[5]
N-Heterocyclic CarbeneIPr, SIPrK₂CO₃, Cs₂CO₃DME, TolueneHigh catalyst stability and activity.[6]

Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Aryl Halide

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the 2,6-dimethoxyphenyl halide (1.0 eq), the amine (1.2 eq), the appropriate phosphine ligand (1-5 mol%), and the palladium source (e.g., Pd₂(dba)₃, 0.5-2.5 mol%).

  • Add the base (e.g., NaOt-Bu, 1.4 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions regarding the synthesis of 2,6-dimethoxyphenyl compounds.

Q3: Why is steric hindrance such a significant issue for 2,6-disubstituted aromatic rings?

Steric hindrance arises from the spatial arrangement of atoms and groups within a molecule.[7] In the case of 2,6-disubstituted rings like the 2,6-dimethoxyphenyl system, the substituents at the ortho positions create a "protective shield" around the adjacent functional group. This has several consequences:

  • Reduced Reaction Rates: The bulky ortho groups physically impede the approach of a nucleophile or a catalyst, slowing down the reaction rate.[8]

  • Altered Selectivity: Steric hindrance can direct a reaction to a less hindered site on the molecule or favor alternative reaction pathways.

  • Conformational Restrictions: The bulky groups can lock the molecule into a specific conformation, which may not be the ideal geometry for the desired reaction to occur.

Aromatic Ring Aromatic Ring Ortho Group 1 Ortho Group 1 Aromatic Ring->Ortho Group 1 Ortho Group 2 Ortho Group 2 Aromatic Ring->Ortho Group 2 Reaction Site Reaction Site Aromatic Ring->Reaction Site Approaching Reagent Approaching Reagent Approaching Reagent->Reaction Site Steric Clash

Caption: Steric hindrance from ortho groups.

Q4: Are there alternative synthetic strategies to bypass the challenges of direct functionalization of a pre-existing 2,6-dimethoxyphenyl ring?

Yes, in many cases, it is more efficient to construct the 2,6-dimethoxyphenyl ring with the desired functionality already in place, or to use a precursor that can be easily converted to the target molecule. Some strategies include:

  • Directed Ortho-Metalation: Starting with 1,3-dimethoxybenzene, a directed ortho-metalation using a strong base like n-butyllithium can regioselectively introduce a functional group at the 2-position.[9] This is a powerful method for synthesizing 2,6-dimethoxybenzaldehydes and other derivatives.

  • Cyclization Reactions: For certain target molecules, a cyclization reaction can be designed to form the aromatic ring with the desired substitution pattern. For example, a Hantzsch dihydropyridine synthesis can be used, although steric hindrance from an ortho-methoxybenzaldehyde can lead to alternative cyclization products.[10]

  • Synthesis from Non-Aromatic Precursors: It may be possible to synthesize the target molecule from a non-aromatic precursor through a series of reactions that ultimately lead to the formation of the 2,6-dimethoxyphenyl ring.

Q5: How does the choice of solvent impact reactions involving sterically hindered substrates?

The solvent plays a multifaceted role in any chemical reaction, and its importance is amplified when dealing with sterically hindered substrates.

  • Solubility: The solvent must be able to dissolve all reactants to a sufficient concentration for the reaction to proceed at a reasonable rate. Poor solubility can be a major issue, especially at the larger scales required for drug development.

  • Polarity and Protic/Aprotic Nature:

    • Polar aprotic solvents (e.g., DMF, DMSO, THF) are often favored for nucleophilic substitution reactions as they can stabilize charged intermediates without solvating the nucleophile, thus maintaining its reactivity.[11]

    • Polar protic solvents (e.g., alcohols, water) can stabilize carbocations in Sₙ1-type reactions but can hinder Sₙ2 reactions by solvating the nucleophile.[7]

  • Coordinating vs. Non-Coordinating: In organometallic catalysis, a coordinating solvent can compete with the desired ligands for binding sites on the metal center, potentially inhibiting the reaction. In such cases, a non-coordinating solvent like toluene or hexane may be preferable.

Careful consideration and screening of solvents are essential steps in optimizing reactions for these challenging substrates.

References

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine - PMC. Available at: [Link]

  • Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4' - ResearchGate. Available at: [Link]

  • Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center - PMC. Available at: [Link]

  • Method for synthesizing 2,6-dimethoxyphenol - Google Patents.
  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Available at: [Link]

  • Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in the API Step | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells - RSC Publishing. Available at: [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr - OrgoSolver. Available at: [Link]

  • The Grignard Reaction - Unknown Source.
  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. Available at: [Link]

  • Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers - CNR-IRIS. Available at: [Link]

  • Nucleophilic Aromatic Substitution - The Benzyne Mechanism - Master Organic Chemistry. Available at: [Link]

  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds - Dalal Institute. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • 10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. Available at: [Link]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways - MDPI. Available at: [Link]

  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated - The Royal Society of Chemistry. Available at: [Link]

Sources

Preventing spontaneous decarboxylation of 2-oxopropanoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Spontaneous Decarboxylation of 2-Oxopropanoic Acids

Welcome to the Technical Support Center for the stabilization and handling of 2-oxopropanoic acids (e.g., pyruvic acid and its derivatives). As α-keto acids, these molecules are ubiquitous in metabolism and organic synthesis, yet they present significant handling challenges due to their inherent instability. This guide synthesizes field-proven methodologies to prevent spontaneous decarboxylation, ensuring high fidelity in both your analytical quantifications and synthetic workflows.

Core Mechanisms & Causality (FAQs)

Q1: Why do my 2-oxopropanoic acid samples spontaneously degrade, and what are the byproducts? Expert Insight: While they lack the highly favorable enol-keto tautomerization that drives the rapid degradation of β-keto acids, 1[1]. The cleavage of the C-C bond between the ketone and carboxylate groups is often catalyzed by heat, oxidative stress, or the2[2]. This degradation pathway heterolytically 3[3]. Understanding this causality is critical: if your reaction matrix contains trace metals or is exposed to high temperatures, decarboxylation is kinetically accelerated.

Q2: How does pH dictate the stability of the α-keto acid? Expert Insight: The decarboxylation rate is highly pH-dependent. The4[4]. By maintaining a slightly alkaline to neutral pH (e.g., pH 6.5–7.5), you force the equilibrium toward the deprotonated state, which5[5]. However, caution is advised: extreme alkaline conditions will provoke base-catalyzed aldol condensations of the ketone moiety.

Q3: Why is my compound disappearing during GC-MS analysis? Expert Insight: 2-oxopropanoic acids are thermally labile and possess low volatility. The intense heat of a GC injection port guarantees rapid decarboxylation if the molecule is injected unprotected. To circumvent this, you must alter the molecule's chemical structure prior to analysis. This is achieved either by a4[4] or by6[6].

Troubleshooting Guide: Field-Proven Interventions

  • Symptom: Complete loss of 2-oxopropanoic acid signal in MS/Chromatography.

    • Root Cause: Thermal decarboxylation during sample volatilization or degradation during aqueous extraction.

    • Intervention: Immediately quench biological samples in pre-chilled (-20°C) organic solvents. Implement a reduction step using sodium borohydride (NaBH₄) to 6[6]. Store any pending extracts strictly at -80°C.

  • Symptom: Low yield and unwanted decarboxylation during multi-step organic synthesis.

    • Root Cause: The unprotected α-keto acid is exposed to reactive transition metal catalysts or prolonged heating during synthetic steps.

    • Intervention: Employ chemoselective protection.7[7]. This cyclic nitrone acts as a configurationally stable "masked" α-keto acid that completely resists decarboxylation and can be easily deprotected later using mild zinc reduction.

  • Symptom: Gradual degradation of calibration standards over time.

    • Root Cause: Autocatalytic degradation or trace metal ion contamination leaching from glassware.

    • Intervention: Prepare analytical standards in metal-free, LC-MS grade water buffered to pH 7.0 to maintain the stable conjugate base. Utilize high-quality polypropylene tubes instead of glass to 2[2].

Quantitative Data & Stability Metrics

The following table summarizes the stability profiles and recovery metrics of 2-oxopropanoic acid under various conditions:

Condition / TreatmentTemperaturepH / MatrixHalf-life / RecoveryMechanism of Stabilization
Unprotected Free Acid 25°CpH < 3.0< 24 hoursN/A (Rapid degradation via protonated state)
Conjugate Base (Salt) 4°CpH 7.0~ 1-2 weeksDeprotonation prevents the cyclic transition state
Storage of Extracts -80°CMethanol/Water> 6 months4[4]
NaBH₄ Reduction 25°CAqueous> 99% Recovery6[6]
Oxime Annulation 40°CCH₂Cl₂> 90% Yield7[7]

Self-Validating Experimental Protocols

Protocol A: Analytical Stabilization via Reduction to α-Hydroxy Acids (For MS Quantification) Purpose: To permanently arrest spontaneous decarboxylation during extraction and GC-MS/LC-MS analysis by 6[6]. Self-Validation Check: The complete disappearance of the ketone m/z peak and the stoichiometric appearance of the corresponding hydroxy acid peak confirms successful stabilization.

  • Extraction: Quench biological samples (100 µL) with 400 µL of pre-chilled (-20°C) methanol to precipitate proteins and halt enzymatic activity.

  • Reduction: Add 50 µL of freshly prepared Sodium Borohydride (NaBH₄) solution (0.5 M in 0.1 M NaOH) to the methanolic extract. Causality Note: The alkaline environment prevents the premature decomposition of NaBH₄.

  • Incubation: Vortex for 30 seconds and incubate at room temperature for 15 minutes.

  • Quenching: Carefully add 10 µL of glacial acetic acid to neutralize the reaction and destroy excess NaBH₄ (wait for effervescence to completely cease).

  • Drying & Derivatization: Dry the extract under a gentle stream of nitrogen. Proceed with standard silylation (e.g., MSTFA + 1% TMCS at 60°C for 30 min) before GC-MS injection.

Protocol B: Synthetic Protection via Chemoselective Oxime Annulation Purpose: To protect 2-oxopropanoic acid derivatives during complex peptide synthesis or cross-coupling reactions where the 7[7]. Self-Validation Check: TLC or NMR monitoring should indicate the total consumption of the oxime and the formation of the 2,5-dihydrooxazole 3-oxide ring.

  • Reaction Setup: Dissolve the 2-oxopropanoic acid derivative (1.0 eq) and the selected oxime (1.2 eq) in anhydrous CH₂Cl₂ to a concentration of 0.2 M.

  • Annulation: Stir the mixture at room temperature (or up to 40°C if sterically hindered) for 12–16 hours under an inert argon atmosphere.

  • Isolation: Concentrate the solvent under reduced pressure. Purify the resulting cyclic nitrone (masked α-keto acid) via flash column chromatography.

  • Deprotection (When required): To regenerate the α-keto acid, dissolve the protected compound in aqueous NH₄Cl and add Zinc metal dust. Stir at room temperature until deoxygenation is complete, followed by mild hydrolysis.

Visualizations

G A 2-Oxopropanoic Acid (Unstable) B Spontaneous Decarboxylation A->B Heat / Metal Ions Oxidative stress D NaBH4 Reduction A->D Analytical Stabilization F Oxime Annulation A->F Synthetic Protection C Acetaldehyde + CO2 B->C E 2-Hydroxypropanoic Acid (Stable) D->E G 2,5-Dihydrooxazole 3-oxide (Stable Masked Acid) F->G

Degradation pathways and stabilization strategies for 2-oxopropanoic acid.

G Start Issue: Low Yield or Signal Loss of 2-Oxopropanoic Acid Check1 Is the application Analytical (e.g., GC-MS) or Synthetic? Start->Check1 Anal Analytical (GC-MS/LC-MS) Check1->Anal Synth Synthetic / Preparative Check1->Synth Anal1 Perform Methoximation (protects ketone) Anal->Anal1 Anal3 Alternatively: Reduce with NaBH4 to 2-Hydroxypropanoic acid Anal->Anal3 Synth1 Avoid polyvalent cations (Mg2+, Al3+, Fe3+) Synth->Synth1 Synth2 Maintain pH 6.0 - 7.0 (Avoid extreme acid/base) Synth->Synth2 Synth3 Use Oxime Annulation for transient protection Synth->Synth3 Anal2 Perform Silylation (protects carboxyl) Anal1->Anal2

Troubleshooting workflow for resolving 2-oxopropanoic acid degradation.

References

  • [7] Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes - PMC - NIH. Source: nih.gov. 7

  • [4] preventing decarboxylation of beta-keto acids during analysis - Benchchem. Source: benchchem.com. 4

  • [1] β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex. Source: youtube.com. 1

  • [6] The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution - CORE. Source: core.ac.uk. 6

  • [3] Highly selective one-step dehydration, decarboxylation and hydrogenation of citric acid to methylsuccinic acid - Chemical Science. Source: rsc.org. 3

  • [2] SPECTROPHOTOMETRIC STUDIES ON THE DECARBOXYLATION OF &KETO ACIDS - Semantic Scholar. Source: semanticscholar.org. 2

  • [5] THE pH AND pD DEPENDENCE OF THE SPONTANEOUS AND MAGNESIUM-ION-CATALYZED DECARBOXYLATION OF OXALACETIC ACID. Source: cdnsciencepub.com. 5

Sources

Technical Support Center: Overcoming Reactivity Challenges with 2,6-Disubstituted Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into troubleshooting the low reactivity of 2,6-disubstituted aldehydes. Instead of a generic checklist, we will explore the underlying chemical principles and provide structured, actionable solutions to common experimental failures.

Part 1: Frequently Asked Questions - The Root of the Problem

This section addresses the fundamental reasons behind the low reactivity of these challenging substrates.

Q1: Why is my 2,6-disubstituted aldehyde completely unreactive compared to other aromatic aldehydes?

A: The low reactivity stems from a combination of two primary factors: steric hindrance and electronic effects. The substituents at the ortho (2- and 6-) positions physically obstruct the path of an incoming nucleophile, making it difficult for it to reach the electrophilic carbonyl carbon. This is the most significant barrier to reaction.

Additionally, if the ortho-substituents are electron-donating groups (like methyl or methoxy), they increase the electron density on the aromatic ring and, by extension, on the carbonyl carbon. This reduces the carbon's electrophilicity, making it less attractive to nucleophiles.[1][2][3]

Steric_Hindrance cluster_aldehyde 2,6-Disubstituted Aldehyde cluster_substituents cluster_legend Legend C_carbonyl C O_carbonyl O C_carbonyl->O_carbonyl δ+ H_aldehyde H C_carbonyl->H_aldehyde C_ring C_ar C_carbonyl->C_ring R1 R C_ring->R1 ortho R2 R C_ring->R2 ortho block1 block2 Nu Nucleophile (Nu⁻) Nu->C_carbonyl Approach Trajectory l1 Steric Shielding l2 Electrophilic Center l3 Attacking Nucleophile

Caption: Steric hindrance from ortho-substituents blocking nucleophilic attack.

Q2: How can I activate the aldehyde to make it more reactive?

A: The most common strategy is to use a Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄, MgBr₂). The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon significantly more electrophilic. This "super-activation" can often overcome the inherent low reactivity. However, care must be taken as strong Lewis acids can also promote side reactions.

Part 2: Troubleshooting Guides for Common Reactions

Here we address specific, common synthetic roadblocks in a question-and-answer format.

Guide 1: Grignard & Organolithium Additions

Q: My Grignard reaction with 2,6-dimethylbenzaldehyde is giving me only starting material back, even after extended reaction times. What can I do?

A: This is a classic problem. Besides steric hindrance, the acidic alpha-proton on the aldehyde can be deprotonated by the highly basic Grignard reagent, quenching it and forming an unreactive enolate.

Troubleshooting Workflow:

Grignard_Troubleshooting start Grignard Reaction Fails (Low/No Conversion) check_conditions Verify Anhydrous Conditions (Flame-dried glassware, dry solvents) start->check_conditions check_conditions->start Conditions Wet (Fix & Retry) activate_mg Activate Mg Turnings? (Iodine crystal, 1,2-dibromoethane) check_conditions->activate_mg Conditions OK increase_temp Increase Reaction Temperature (e.g., Reflux in THF) activate_mg->increase_temp monitor Monitor by TLC increase_temp->monitor success Reaction Successful monitor->success Conversion >80% failure Still Fails monitor->failure Conversion <20% sub Switch Reagent cerium Use Organocerium (CeCl₃) - Less basic, more nucleophilic sub->cerium nickel Use Ni-Catalyzed Coupling - Adds aryl halides directly sub->nickel cerium->success nickel->success failure->sub

Caption: Troubleshooting workflow for failing Grignard additions.

Step-by-Step Protocol: Nickel-Catalyzed Arylation of a Hindered Aldehyde [4]

This protocol provides a powerful alternative to Grignard reactions for coupling aryl halides with sterically hindered aldehydes.

  • Preparation: In a glovebox, add NiCl₂(glyme) (5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (5 mol%), and zinc dust (<10 micron, 3.0 equiv.) to an oven-dried vial.

  • Reagent Addition: Add the 2,6-disubstituted aldehyde (1.0 equiv.) and the aryl bromide (1.2 equiv.).

  • Solvent: Add anhydrous dimethylacetamide (DMA) to achieve a 0.5 M concentration of the aldehyde.

  • Reaction: Seal the vial, remove from the glovebox, and stir at 80 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature, quench with 1 M HCl, and extract with ethyl acetate. The organic layer is then washed, dried, and concentrated.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

MethodNucleophileKey Advantages for Hindered AldehydesTypical Yield Range
Grignard R-MgXReadily available0-30%
Organocerium R-CeCl₂Lower basicity reduces enolization40-70%
Ni-Catalysis Ar-Br / ZnTolerates acidic groups, highly effective for hindered substrates[4]60-95%
Guide 2: Wittig & Horner-Wadsworth-Emmons (HWE) Olefinations

Q: My Wittig reaction with 2,6-dichlorobenzaldehyde and a stabilized ylide is extremely slow and gives a poor yield. Why is the HWE reaction a better choice?

A: The Wittig reaction's mechanism involves the formation of a bulky oxaphosphetane intermediate. With a 2,6-disubstituted aldehyde, the steric clash between the ortho-substituents and the three phenyl groups on the phosphorus ylide is severe, raising the activation energy and slowing the reaction.[5][6][7]

The Horner-Wadsworth-Emmons (HWE) reaction is superior in these cases because it uses a phosphonate ester. The resulting phosphate byproduct is water-soluble and easily removed, and more importantly, the phosphonate reagent is less sterically demanding than the triphenylphosphonium ylide, facilitating its approach to the hindered carbonyl.[7]

Wittig_vs_HWE cluster_wittig Wittig Reaction cluster_hwe HWE Reaction w_reagent Ph₃P=CHR (Bulky) w_ts [Crowded Intermediate] (High Energy) w_reagent->w_ts w_aldehyde 2,6-R₂-ArCHO (Hindered) w_aldehyde->w_ts w_product Low Yield of Alkene + Ph₃P=O (Difficult to remove) w_ts->w_product h_reagent (EtO)₂P(O)CH₂R (Less Bulky) h_ts [Less Crowded Intermediate] (Lower Energy) h_reagent->h_ts h_aldehyde 2,6-R₂-ArCHO (Hindered) h_aldehyde->h_ts h_product High Yield of (E)-Alkene + Water-Soluble Phosphate h_ts->h_product

Caption: Comparison of Wittig and HWE reactions for hindered aldehydes.

Guide 3: Reductive Amination

Q: I am attempting a reductive amination with 2,6-dimethoxybenzaldehyde and a primary amine, but I only recover my starting materials. How can I drive the reaction forward?

A: The rate-limiting step is often the initial formation of the imine/iminium ion, which is sterically hindered.[8] To get a successful reaction, you must shift the equilibrium towards the imine intermediate before reduction.

Key Strategies:

  • Dehydration: The formation of the imine releases water. Actively removing this water will drive the reaction forward according to Le Châtelier's principle.

    • Chemical Dehydrating Agents: Add a reagent like titanium(IV) isopropoxide (Ti(OiPr)₄) or anhydrous MgSO₄.

    • Azeotropic Removal: If thermally stable, refluxing in a solvent like toluene with a Dean-Stark trap can be effective.

  • pH Control: Imine formation is typically fastest under weakly acidic conditions (pH 4-5). This protonates the carbonyl oxygen, activating the aldehyde, but does not excessively protonate the amine nucleophile, which would render it unreactive.

  • Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and effective for reducing sterically hindered imines.[9]

Step-by-Step Protocol: Optimized Reductive Amination of a Hindered Aldehyde

  • Setup: Dissolve the 2,6-disubstituted aldehyde (1.0 equiv.) and the amine (1.1-1.2 equiv.) in an anhydrous solvent like 1,2-dichloroethane (DCE) or THF.

  • Imine Formation: Add acetic acid (catalytic, ~5 mol%) to achieve a weakly acidic pH. If using a dehydrating agent like Ti(OiPr)₄, add it at this stage and stir for 1-2 hours at room temperature to pre-form the imine.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring the consumption of the starting materials by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), then wash, dry, and concentrate.

  • Purification: Purify the resulting amine by column chromatography or crystallization.

References

  • Mullins, J. J., et al. (2019). Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols. Journal of the American Chemical Society. [Link]

  • Wikipedia. (Accessed 2024). Wittig reaction. [Link]

  • Lumen Learning. (Accessed 2024). The Wittig reaction. Organic Chemistry II. [Link]

  • ACS Catalysis. (2019). Highly Selective Catalysts for the Hydrogenation of Unsaturated Aldehydes: A Review. [Link]

  • JoVE. (2025). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]

  • Dalal Institute. (Accessed 2024). Wittig Reaction. [Link]

  • MDPI. (2024). NHC-Catalyzed Reaction of Aldehydes for C(sp²)–O Bond Formation. [Link]

  • The Royal Society of Chemistry. (2022). CHAPTER 22: The Wittig Reaction. Greener Organic Transformations. [Link]

  • The Journal of Organic Chemistry. (2023). Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. [Link]

  • PMC. (2021). Atroposelective Synthesis of Aldehydes via Alcohol Dehydrogenase-Catalyzed Stereodivergent Desymmetrization. [Link]

  • Chemical Reviews. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. [Link]

  • Wiley Online Library. (2021). Aldehyde‐Directed C(sp)−H Functionalization under Transition‐Metal Catalysis. [Link]

  • PMC. (2021). Teaching Aldehydes New Tricks Using Rhodium- and Cobalt-Hydride Catalysis. [Link]

  • ResearchGate. (2014). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. [Link]

  • MDPI. (2026). Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. [Link]

  • Macmillan Group, Princeton University. (2001). The First Enantioselective Organocatalytic Friedel-Crafts Alkylation. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • ResearchGate. (2014). Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde. [Link]

  • Wordpress. (Accessed 2024). Reductive Amination. [Link]

  • Organic Chemistry Portal. (2023). Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. [Link]

  • SpringerLink. (2021). Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. [Link]

  • Chemistry Steps. (2019). Grignard Reaction in Organic Synthesis with Practice Problems. [Link]

  • Chemguide. (Accessed 2024). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]

  • PubMed. (2014). Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde. [Link]

  • ResearchGate. (2018). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. [Link]

  • Engineered Science Publisher. (2025). Recent Developments in Transition-Metal-Catalyzed Aldehyde Carbon-Hydrogen Functionalization Assisted by Nitrogen Contain. [Link]

  • Journal of the American Chemical Society. (2007). Chiral Counteranions in Asymmetric Transition-Metal Catalysis: Highly Enantioselective Pd/Brønsted Acid-Catalyzed Direct α-Allylation of Aldehydes. [Link]

  • Organic Letters. (2000). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. [Link]

  • PMC. (2018). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. [Link]

  • Organic Chemistry Portal. (Accessed 2024). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Chemical Communications. (2012). Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones. [Link]

  • Quora. (2018). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?. [Link]

  • ResearchGate. (2023). Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. [Link]

Sources

Technical Support Center: Optimizing pH for Extraction of 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the efficient extraction of 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for optimizing the pH-dependent liquid-liquid extraction of this valuable α-keto acid.

Frequently Asked Questions (FAQs)

Q1: Why is pH optimization critical for the extraction of 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid?

The pH of the aqueous solution is the most critical parameter governing the extraction efficiency of 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid. This is because the molecule contains a carboxylic acid functional group, which can exist in either a protonated (neutral) or deprotonated (anionic) form depending on the pH.

For effective liquid-liquid extraction into a non-polar organic solvent, the compound must be in its neutral, more hydrophobic state.[1][2] Lowering the pH of the aqueous phase below the pKa of the carboxylic acid group suppresses its ionization, thereby increasing its partition coefficient into the organic phase.[1][3]

Q2: What is the pKa of 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid and how does it influence the extraction pH?

Based on the Henderson-Hasselbalch equation, to ensure that at least 99% of the acid is in its protonated (neutral) form, the pH of the aqueous solution should be at least two pH units below the pKa.[6][7][8][9] Therefore, a target pH of ≤ 1.5 is recommended for optimal extraction.

Q3: Which organic solvents are recommended for the extraction?

The choice of solvent is crucial and should be based on the polarity of the target molecule and its immiscibility with water. For 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid, which is a moderately polar compound, suitable organic solvents include:

  • Ethyl acetate: A versatile solvent with moderate polarity.

  • Dichloromethane (DCM): Effective for many organic extractions, but with higher toxicity.

  • Methyl tert-butyl ether (MTBE): A good alternative to diethyl ether with lower peroxide-forming tendencies.

The ideal solvent should provide a high partition coefficient for the neutral form of the acid. It is advisable to perform a preliminary solvent screening to determine the most effective solvent for your specific sample matrix.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Extraction Yield 1. Incorrect pH: The aqueous phase is not acidic enough to fully protonate the carboxylic acid. 2. Inappropriate Solvent: The chosen organic solvent has a low partition coefficient for the target analyte. 3. Insufficient Mixing: Inadequate agitation during extraction leads to poor mass transfer between phases. 4. Insufficient Solvent Volume: The volume of the organic solvent is too low for efficient extraction.1. Verify and Adjust pH: Use a calibrated pH meter to ensure the aqueous phase is at the target pH (≤ 1.5). Add a strong acid (e.g., 1M HCl) dropwise to adjust. 2. Solvent Screening: Test different organic solvents (e.g., ethyl acetate, DCM, MTBE) to identify the one with the highest recovery. 3. Optimize Mixing: Gently invert the separatory funnel multiple times (e.g., 20-30 times) to ensure thorough mixing. Avoid vigorous shaking to prevent emulsion formation. 4. Increase Solvent Ratio: Use a higher organic to aqueous phase ratio (e.g., 1:1 or 2:1 v/v).
Emulsion Formation at the Interface 1. Vigorous Shaking: Excessive agitation can lead to the formation of a stable emulsion. 2. High Concentration of Sample Components: The presence of other compounds in the sample matrix can act as emulsifying agents.1. Gentle Mixing: Use a gentle swirling or inverting motion instead of vigorous shaking. 2. "Salting Out": Add a small amount of a neutral salt (e.g., NaCl or Na2SO4) to the aqueous phase to increase its ionic strength and help break the emulsion. 3. Centrifugation: If the emulsion persists, centrifuging the mixture can aid in phase separation. 4. Filtration: Passing the mixture through a bed of glass wool can sometimes break up the emulsion.
Analyte Degradation 1. pH Instability: α-Keto acids can be susceptible to degradation under harsh pH conditions (either strongly acidic or basic).[10][11] 2. Prolonged Exposure to Extraction Conditions: Extended exposure to the extraction solvent or acidic conditions may lead to degradation.1. Minimize Exposure Time: Perform the extraction as quickly as possible after pH adjustment. 2. Temperature Control: Conduct the extraction at a lower temperature (e.g., on an ice bath) to minimize degradation. 3. Inert Atmosphere: If the compound is sensitive to oxidation, perform the extraction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: pH Optimization for Extraction

This protocol outlines the steps to empirically determine the optimal pH for the extraction of 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid.

Materials:

  • Aqueous sample containing 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid

  • Selected organic solvent (e.g., ethyl acetate)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Separatory funnels

  • Vortex mixer (optional)

  • Centrifuge (optional)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare Sample Aliquots: Divide your aqueous sample into several equal aliquots (e.g., 6 aliquots of 10 mL each).

  • pH Adjustment: Adjust the pH of each aliquot to a different value using 1M HCl or 1M NaOH. A suggested pH range to test is 1.0, 1.5, 2.0, 2.5, 3.0, and 7.0 (as a control).

  • Extraction:

    • Transfer each pH-adjusted aliquot to a separate separatory funnel.

    • Add an equal volume of the organic solvent (e.g., 10 mL of ethyl acetate) to each funnel.

    • Stopper the funnels and gently invert them 20-30 times, venting frequently to release pressure.

    • Allow the layers to separate completely.

  • Collect Organic Phase: Carefully drain the lower aqueous layer and collect the upper organic layer.

  • Analysis: Analyze the concentration of 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid in each organic extract using a validated analytical method (e.g., HPLC-UV).

  • Determine Optimal pH: Plot the extraction recovery (%) against the pH. The pH that yields the highest recovery is the optimal pH for your extraction protocol.

Visualizing the Workflow

The following diagram illustrates the decision-making process for optimizing the pH for extraction.

ExtractionOptimization start Start: Aqueous Sample with Target Analyte prep_sample Prepare Sample Aliquots start->prep_sample adjust_ph Adjust pH of Aliquots (e.g., 1.0, 1.5, 2.0, 2.5, 3.0, 7.0) prep_sample->adjust_ph add_solvent Add Organic Solvent (e.g., Ethyl Acetate) adjust_ph->add_solvent extract Perform Liquid-Liquid Extraction (Gentle Inversion) add_solvent->extract separate Allow Phases to Separate extract->separate collect Collect Organic Phase separate->collect analyze Analyze Analyte Concentration (e.g., HPLC-UV) collect->analyze plot Plot Recovery vs. pH analyze->plot determine_opt_ph Determine Optimal pH (Highest Recovery) plot->determine_opt_ph end End: Optimized Protocol determine_opt_ph->end

Caption: Workflow for pH optimization experiment.

The fundamental principle behind pH-controlled extraction is the shift in the equilibrium between the ionized and un-ionized forms of the analyte.

AcidBaseEquilibrium cluster_aqueous Aqueous Phase cluster_organic Organic Phase ionized A⁻ (Deprotonated) Soluble in Aqueous Phase unionized HA (Protonated) Less Soluble in Aqueous Phase ionized->unionized + H⁺ (Acidic pH) unionized->ionized - H⁺ (Basic pH) extracted HA (Protonated) Soluble in Organic Phase unionized->extracted Extraction

Caption: Acid-base equilibrium in extraction.

References

Sources

Technical Support Center: Crystallization & Purification of Dimethoxy Phenylpyruvic Acids

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers and process chemists working with Dimethoxy Phenylpyruvic Acids (DMPPAs) . It addresses the specific physicochemical challenges of these molecules, particularly their tendency to "oil out" (Liquid-Liquid Phase Separation) and their sensitivity to oxidative degradation.

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: 3,4-dimethoxyphenylpyruvic acid (and isomers: 2,4-; 2,5-)

Introduction: The "Oiling Out" Paradox

If you are reading this, you are likely staring at a flask containing a dark, sticky gum instead of the white/pale-yellow needles you expected.

Dimethoxy phenylpyruvic acids (DMPPAs) are notoriously difficult to crystallize directly from crude reaction mixtures. This is not due to operator error, but rather a convergence of three physicochemical factors:

  • Keto-Enol Tautomerism: DMPPAs exist in a dynamic equilibrium. The crystallization rate of one tautomer often lags behind the phase separation of the mixture.

  • Liquid-Liquid Phase Separation (LLPS): These molecules often exhibit a stable "oiled" phase between the solubility curve and the spinodal decomposition line.

  • Oxidative Instability: The enol form is electron-rich and prone to rapid oxidation, creating colored impurities that inhibit nucleation.

This guide provides self-validating protocols to resolve these issues.

Module 1: Resolving "Oiling Out" (The Gumming Issue)

Q: My product separates as a viscous oil upon acidification. How do I force crystallization?

A: "Oiling out" indicates you have entered the metastable zone where the energy barrier for creating a liquid phase is lower than that for creating a solid crystal. You must bypass the LLPS region.

The Protocol: Controlled Acidification with Seeding

Do not simply dump acid into your alkaline hydrolysate. Use this "Cloud Point" method.

Prerequisites:

  • Crude alkaline solution of DMPPA (e.g., from azlactone hydrolysis).

  • Seed crystals (if available, or see "Generating Seeds" below).[1]

  • Graphviz Workflow:

AcidificationProtocol Start Alkaline Hydrolysate (pH > 10) Step1 Cool to 0-5°C (Suppress Oxidation) Start->Step1 Step2 Acidify to pH 6.0 (Pre-Cloud Point) Step1->Step2 Decision Cloudy? Step2->Decision Decision->Step1 Yes (Re-alkalinize slightly) Seed Add Seeds (0.1 wt%) Decision->Seed No Wait Hold 30 mins (Crystal Growth) Seed->Wait FinalAcid Acidify to pH 1-2 (Slowly) Wait->FinalAcid Harvest Filtration FinalAcid->Harvest

Figure 1: The "Cloud Point" Acidification Workflow designed to bypass the oiling-out zone.

Step-by-Step:

  • Thermal Control: Chill your alkaline solution to 0–5°C . Low temperature favors the solid state but increases viscosity; however, it is essential here to slow oxidative side reactions.

  • The "False" Acidification: Slowly add HCl (3N) until the pH reaches 6.0–6.5 . The solution should remain clear.

    • Why? The pKa of the carboxylic acid is ~3.5–4.0. At pH 6, the molecule is still ionized (soluble), but you are increasing the ionic strength.

  • Seeding: Add seed crystals now. If you lack seeds, scratch the glass vigorously with a glass rod at the liquid-air interface.

  • The Critical Drop: Add HCl dropwise . Watch for a persistent turbidity.

    • Troubleshooting: If oil droplets form immediately, stop. Add a small amount of ethanol (5-10% v/v) to solubilize the oil, then resume.

  • Aging: Once a solid precipitate begins to form, stop acid addition. Stir for 30 minutes. Let the crystals grow.

  • Final Release: Once a slurry is established, the surface area of the crystals will act as a template. You can now safely acidify to pH 1 to precipitate the remaining yield.

Module 2: Purification & Solvent Selection

Q: My crystals are colored (pink/brown) or have a low melting point. How do I purify them?

A: Color is usually due to oxidative coupling products (quinones). Low melting point indicates the inclusion of benzoic acid byproducts (from azlactone synthesis) or mixed tautomers.

The "Glacial Acetic Acid" Recrystallization

This is the authoritative method for phenylpyruvic acids [1].

ParameterSpecificationReason
Solvent Glacial Acetic AcidHigh solubility for impurities; stabilizes the keto form [2].
Ratio 1g Solid : 3-5 mL SolventMinimizes yield loss.
Temperature 60-70°C (Do not boil)Boiling promotes decarboxylation to the aldehyde.
Anti-Solvent None (usually) or BenzeneNote: Benzene is toxic; Toluene is a viable substitute.

Protocol:

  • Dissolve the crude gum/solid in the minimum amount of warm glacial acetic acid (60°C).

  • Filtration: Rapidly filter the hot solution to remove insoluble salts/polymers.

  • Cooling: Allow to cool to room temperature undisturbed.

  • Harvest: Filter the white needles. Wash with a small amount of cold toluene or anhydrous ether.

The "Bisulfite" Clarification (For Color Removal)

If the product is dark brown, perform a bisulfite wash before recrystallization.

  • Dissolve crude acid in dilute NaOH.

  • Add Sodium Metabisulfite (1-2 wt%) .

  • Stir for 15 minutes. The bisulfite reduces colored quinones back to colorless phenols.

  • Proceed with the "Cloud Point" acidification (Module 1).

Module 3: Understanding Tautomerism

Q: The NMR shows two sets of peaks. Is my product impure?

A: Not necessarily. DMPPAs exist as Enol (Z-isomer usually) and Keto forms.

Logical Diagnostic:

  • Solvent Effect: In DMSO-d6 or CDCl3, you will often see both forms (Enol is usually stabilized by the solvent H-bonding). In D2O/NaOD, the Keto form often predominates [3].

  • Solid State: The crystalline form is usually a single tautomer (often the Enol form for phenylpyruvic acids due to conjugation with the aromatic ring).

  • Action: If the elemental analysis is correct but NMR looks "messy," run the NMR in D2O with a drop of NaOD . This forces the molecule into the enolate anion form, collapsing the tautomers into a single species for verification.

Graphviz: Tautomeric Equilibrium

Tautomerism Keto Keto Form (Favored in Water/Acid) Enol Enol Form (Favored in Organic/Solid) Keto->Enol Slow Tautomerization Enolate Enolate Anion (pH > 8) Keto->Enolate +OH- Enol->Keto Acid Catalysis Enol->Enolate +OH-

Figure 2: Tautomeric relationship.[2][3][4] Crystallization typically selects the Enol form, driving the equilibrium to the right.

References

  • Snyder, H. R.; Buck, J. S.; Ide, W. S. (1943). "3,4-Dimethoxyphenylpyruvic Acid".[5] Organic Syntheses, Collective Volume 2, p.[6] 55.

  • Hanai, K.; Kawai, T. (1980). "Keto-enol tautomerism and vibrational spectra of phenylpyruvic acids". Journal of Molecular Structure, 65, 191-199.

  • Carpy, A.; Leger, J. M. (2000). "Keto/enol tautomerism in phenylpyruvic acids". Journal of Molecular Structure, 525(1-3), 23-33.

Disclaimer: The protocols described herein involve the use of strong acids and organic solvents.[5] Always consult the Safety Data Sheet (SDS) for 3,4-dimethoxyphenylpyruvic acid and associated reagents before experimentation.

Sources

Validation & Comparative

1H NMR Spectral Analysis of 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic Acid: A Comparative Guide to Keto-Enol Tautomerization Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of


-keto acids presents a unique analytical challenge: dynamic keto-enol tautomerization. This guide objectively compares the 

H NMR spectral behavior of 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid against its unsubstituted structural analog, phenylpyruvic acid (PPA). By analyzing the causality behind steric hindrance and solvent effects, this guide provides a self-validating quantitative NMR (qNMR) framework for accurately characterizing highly substituted

-keto acids.

Mechanistic Causality: Sterics vs. Conjugation

Phenylpyruvic acids exist in solution as a thermodynamic equilibrium between their keto and enol forms[1]. The position of this equilibrium is not static; it is heavily dictated by the electronic and steric nature of the aromatic substituents[2].

When analyzing these compounds via


H NMR, the structural differences manifest dramatically:
  • Unsubstituted Phenylpyruvic Acid (The Alternative): In non-polar, aprotic solvents like CDClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , the enol form is highly stabilized by extended 
    
    
    
    -conjugation between the planar aromatic ring and the enol double bond. Consequently, the enol form is often the dominant species observed in the spectrum.
  • 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic Acid (The Target): The introduction of two bulky methoxy groups at the ortho positions creates severe steric clash with the

    
    -carbon protons. To relieve this strain, the aromatic ring is forced into an orthogonal twist relative to the 
    
    
    
    -unsaturated plane. This twist breaks the extended
    
    
    -conjugation, drastically destabilizing the enol form. As a result, this specific compound exhibits an increased propensity toward the keto form , existing almost exclusively as the keto tautomer even in organic media[1].

Mechanism cluster_0 Unsubstituted Phenylpyruvic Acid cluster_1 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic Acid A1 Planar Conformation A2 Extended Conjugation A1->A2 A3 Enol Form Dominant A2->A3 B1 Steric Clash (2,6-DiOMe) B2 Orthogonal Twist B1->B2 B3 Keto Form Dominant B2->B3

Caption: Thermodynamic pathways dictating keto-enol tautomerization based on steric hindrance.

Comparative H NMR Spectral Data

The structural divergence described above results in distinct


H NMR spectral signatures. The table below summarizes the quantitative data comparison between the dominant forms of both compounds when analyzed in CDCl

at 298 K.
Proton Environment3-(2,6-Dimethoxyphenyl)-2-oxopropanoic Acid (Keto Form)Unsubstituted Phenylpyruvic Acid (Enol Form Dominant)
Aromatic Protons (Ar-H) ~6.56 ppm (d, J=8.4 Hz, 2H, meta)~7.25 ppm (t, J=8.4 Hz, 1H, para)7.20 – 7.80 ppm (m, 5H)
Methoxy Protons (-OCH

)
~3.80 ppm (s, 6H)N/A
Aliphatic / Vinyl Proton ~4.10 ppm (s, 2H, -CH

-)
~6.50 ppm (s, 1H, =CH-)
Acidic / Enol Protons ~10.0 – 12.0 ppm (br s, 1H, -COOH)~11.0 ppm (br s, 1H, -OH enol)~12.0 ppm (br s, 1H, -COOH)

Note: The critical diagnostic signals for comparison are the aliphatic methylene singlet (~4.10 ppm) indicating the keto form, versus the downfield vinyl methine singlet (~6.50 ppm) indicating the enol form.

Self-Validating Quantitative NMR (qNMR) Protocol

To accurately measure the trace enol content (if any) against the dominant keto form, the NMR experiment must be designed as a self-validating system. Simply running a standard 1D proton sequence will lead to integration errors due to differential relaxation times and solvent impurities.

Step-by-Step Methodology
  • Anhydrous Sample Preparation: Dissolve 15.0 mg of 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid in 0.6 mL of strictly anhydrous CDCl

    
    .
    
    • Causality: Water acts as a hydrogen-bond competitor. Trace moisture will artificially drive the equilibrium toward a hydrated gem-diol intermediate or skew the tautomeric ratio.

  • Internal Standard Addition: Add a known molar mass (e.g., 2.0 mg) of 1,3,5-Trimethoxybenzene (TMB) to the NMR tube.

    • Causality: TMB provides a sharp, highly isolated singlet at ~6.1 ppm. This acts as an internal calibrant to verify absolute molarity, ensuring that any missing mass (due to line broadening or degradation) is accounted for.

  • Optimized Acquisition Parameters: Acquire the spectrum at a calibrated 298 K using a

    
     pulse sequence. Set the relaxation delay (D1) to 10 seconds .
    
    • Causality: Tautomeric protons and isolated methylene groups exhibit long longitudinal relaxation times (

      
      ). A standard 1-second delay results in incomplete relaxation, truncating the signal area. Setting D1 
      
      
      
      ensures >99% signal recovery for rigorous quantitation.
  • Processing & Integration: Apply rigorous phase correction and a baseline polynomial fit. Integrate the internal standard, the keto methylene signal (~4.10 ppm), and any trace enol methine signal (~6.50 ppm) to calculate the equilibrium constant (

    
    ).
    

Workflow A Sample Prep (Anhydrous CDCl3) B Add Internal Std (TMB) A->B C 1H NMR Acquisition (298K, D1=10s) B->C D Phase & Baseline Correction C->D E Integration (CH2 vs CH=) D->E

Caption: Self-validating quantitative NMR (qNMR) workflow for tautomeric equilibrium analysis.

References

1.[1] Takai, T., Senda, H., Lee, H. H., Kuwae, A., & Hanai, K. (1998). Keto-Enol Tautomerism of Mono-Substituted Phenylpyruvic Acids as Studied by NMR and PM3 Calculation. Spectroscopy Letters, 31(2), 379-395. URL:[Link] 2.[2] Carpy, A. J. M., Haasbroek, P. P., Ouhabi, J., & Oliver, D. W. (2000). Keto/enol tautomerism in phenylpyruvic acids: structure of the o-nitrophenylpyruvic acid. Journal of Molecular Structure, 520(1-3), 191-198. URL:[Link] 3. Hanai, K., Kuwae, A., Kawai, S., & Ono, Y. (1989). Keto-enol tautomerism and vibrational spectra of phenylpyruvic acids. The Journal of Physical Chemistry, 93(10), 3970-3974. URL:[Link]

Sources

HPLC retention time comparison of dimethoxy phenylpyruvic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Retention Time of Dimethoxy Phenylpyruvic Acid Isomers

The Critical Role of Isomer Separation in Pharmaceutical Analysis

Dimethoxy phenylpyruvic acids are a class of organic compounds that can exist as several positional isomers, where the two methoxy groups (-OCH₃) are located at different positions on the phenyl ring (e.g., 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-). In pharmaceutical research and development, the specific isomeric form of a molecule can drastically alter its pharmacological activity, metabolic pathway, and toxicity. Therefore, the ability to separate and quantify these closely related isomers is not merely an analytical exercise but a fundamental requirement for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, offering high resolution and sensitivity.[1]

This guide will elucidate the principles behind the HPLC separation of dimethoxy phenylpyruvic acid isomers, provide a detailed experimental protocol, and present a comparative analysis of their expected retention times based on well-established chromatographic theory.

Principles of Isomeric Separation by Reversed-Phase HPLC

The separation of positional isomers by reversed-phase HPLC is primarily governed by differences in their hydrophobicity. In a typical reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol).[2][3] The more nonpolar (or hydrophobic) an analyte is, the more strongly it will interact with the stationary phase, resulting in a longer retention time.

For dimethoxy phenylpyruvic acid isomers, the key to their separation lies in how the positions of the two methoxy groups influence the overall polarity of the molecule. This influence is a composite of two main effects:

  • Hydrophobicity of the Methoxy Group: The methoxy group itself is relatively nonpolar and contributes to the overall hydrophobicity of the molecule.

  • Dipole Moment: The arrangement of the polar methoxy groups on the phenyl ring affects the molecule's overall dipole moment. Isomers with a higher degree of symmetry (e.g., the 2,5- or 3,5-isomers) may have lower overall dipole moments, making them slightly less polar and therefore more retained on a reversed-phase column compared to less symmetrical isomers (e.g., 2,3- or 3,4-). The steric hindrance between adjacent groups can also influence the planarity and interaction with the stationary phase.

Therefore, we can predict a general elution order based on the subtle differences in polarity conferred by the substitution pattern. Isomers that are sterically hindered or have a less uniform distribution of electron density will tend to be more polar and thus elute earlier.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a robust starting point for the separation of dimethoxy phenylpyruvic acid isomers. The causality behind each parameter selection is explained to allow for logical troubleshooting and optimization.

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and high resolving power for aromatic compounds.[4]

  • Chemicals: HPLC-grade acetonitrile, methanol, and water. Formic acid (or another suitable acid for pH control).

  • Isomer Standards: Analytical standards of the dimethoxy phenylpyruvic acid isomers of interest.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Rationale: The mobile phase composition is the primary tool for controlling retention and selectivity.[2] An acidified aqueous phase is used to suppress the ionization of the carboxylic acid group on the phenylpyruvic acid moiety, ensuring a consistent and reproducible retention mechanism. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

    • Procedure:

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Degas both mobile phases thoroughly before use to prevent bubble formation in the system.

  • Standard and Sample Preparation:

    • Rationale: Proper sample preparation is crucial for accurate quantification and to prevent column clogging. The sample should be dissolved in a solvent that is miscible with the mobile phase and is of a similar or weaker elution strength to prevent peak distortion.[5]

    • Procedure:

      • Prepare individual stock solutions of each isomer at a concentration of 1 mg/mL in methanol.

      • From the stock solutions, prepare a mixed standard solution containing all isomers at a final concentration of approximately 50 µg/mL each, using a 50:50 mixture of water and methanol as the diluent.

  • Chromatographic Conditions:

    • Rationale: A gradient elution is often employed for separating a mixture of compounds with varying polarities, as it allows for the elution of more retained compounds in a reasonable time without compromising the resolution of early-eluting peaks.[3] The column temperature is controlled to ensure reproducible retention times. The detection wavelength is selected based on the UV absorbance maxima of the analytes.

    • Method Parameters:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Injection Volume: 10 µL

      • Detection: UV at 280 nm

      • Gradient Program:

        Time (min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA)
        0.0 70 30
        15.0 40 60
        17.0 40 60
        18.0 70 30

        | 25.0 | 70 | 30 |

  • System Suitability:

    • Rationale: Before analyzing samples, it is essential to verify the performance of the chromatographic system.

    • Procedure: Inject the mixed standard solution five times. The relative standard deviation (RSD) for the retention time of each peak should be less than 1%, and the RSD for the peak area should be less than 2%. The resolution between the most closely eluting peaks should be greater than 1.5.

Comparative Analysis of Retention Times

IsomerPredicted Relative Retention TimeRationale for Elution Order
2,3-Dimethoxy Phenylpyruvic AcidEarly ElutingThe adjacent methoxy groups can lead to steric hindrance and a larger dipole moment, increasing polarity and resulting in weaker interaction with the C18 stationary phase.
3,4-Dimethoxy Phenylpyruvic AcidMid ElutingA common substitution pattern, it is less polar than the 2,3-isomer but generally more polar than isomers with non-adjacent methoxy groups.
2,4-Dimethoxy Phenylpyruvic AcidMid-to-Late ElutingThe separation of the methoxy groups reduces steric hindrance and may decrease the overall dipole moment compared to the 2,3- and 3,4-isomers.
2,5-Dimethoxy Phenylpyruvic AcidLate ElutingThe symmetrical arrangement of the methoxy groups can significantly reduce the overall molecular dipole moment, leading to increased hydrophobicity and stronger retention.
3,5-Dimethoxy Phenylpyruvic AcidLate ElutingSimilar to the 2,5-isomer, the symmetrical substitution pattern enhances hydrophobicity, leading to a longer retention time. The relative elution of 2,5- and 3,5-isomers will depend on the subtle interplay of electronic effects and molecular shape.

Visualizing the Workflow

A clear workflow ensures reproducibility and understanding of the entire analytical process.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis HPLC Analysis Stage cluster_data Data Processing Stage A Mobile Phase A (0.1% FA in Water) D HPLC System Priming & Equilibration A->D B Mobile Phase B (0.1% FA in ACN) B->D C Isomer Standards & Sample (Dissolved in 50:50 Water/Methanol) E System Suitability Test (5 Injections of Mixed Standard) C->E D->E Equilibrated System F Sample Injection & Chromatographic Run E->F System Passed G Peak Integration & Retention Time (RT) Identification F->G Raw Chromatogram H Quantitative Analysis (Peak Area vs. Concentration) G->H Integrated Data I Comparative Report Generation H->I Quantitative Results

Caption: Experimental workflow for the HPLC analysis of dimethoxy phenylpyruvic acid isomers.

Conclusion

The separation of dimethoxy phenylpyruvic acid isomers is a challenging yet achievable task with a well-designed reversed-phase HPLC method. The key to successful separation lies in exploiting the subtle differences in polarity arising from the positions of the methoxy groups on the phenyl ring. By carefully controlling the mobile phase composition and other chromatographic parameters, baseline resolution of these critical isomers can be achieved. The protocol and predictive guide provided herein serve as a comprehensive resource for developing and validating a robust analytical method for these compounds.

References

  • MDPI. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Available at: [Link]

  • Science.gov. (n.d.). hplc retention times: Topics by Science.gov. Available at: [Link]

  • PubMed. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]

  • PubMed. (1995). Stability of 3,4-dihydroxyphenylacetic acid in plasma extracts assayed by high-performance liquid chromatography with electrochemical detection. Available at: [Link]

  • PMC. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Available at: [Link]

  • DergiPark. (2024). Development of an analytical method for determination of urine 3-phenylpyruvic acid based on liquid-liquid extraction and LC. Available at: [Link]

  • ResearchGate. (2025). Sensitive determination of 3-methoxy-4-hydroxyphenylglycol (MHPG) in human plasma by HPLC with electrochemical detection. Available at: [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]

  • LCGC International. (2022). Retention Time Drift—A Case Study. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, determination of analytical characteristics and differentiation of positional isomers in the series of N‐(2‐methoxybenzyl)‐2‐(dimethoxyphenyl)ethanamine by means of chromatography‐mass spectrometry. Available at: [Link]

  • PMC. (n.d.). HPLC Retention time prediction for metabolome analysi. Available at: [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Available at: [Link]

  • University of Valencia. (n.d.). Mechanisms of retention in HPLC Part 7. Available at: [Link]

  • MDPI. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Available at: [Link]

  • PMC. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Available at: [Link]

  • ResearchGate. (n.d.). Differentiation of aminohydroxypropanesulfonic acid structural isomers using tandem mass spectrometry-based methods. Available at: [Link]

  • University of Valencia. (n.d.). Mechanisms of retention in HPLC. Available at: [Link]

  • ResearchGate. (2025). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.5: High-Performance Liquid Chromatography. Available at: [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 2,6-Dimethoxy Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and structural elucidation, distinguishing regioisomers of dimethoxy-substituted aromatics is a critical analytical challenge. 2,6-dimethoxy derivatives (e.g., Syringol, 2,6-dimethoxybenzoic acid) exhibit distinct fragmentation pathways driven by steric crowding and the "ortho effect" that differentiate them from their 2,4- or 3,5-isomers.

This guide provides a technical comparison of the mass spectral behaviors of 2,6-dimethoxy derivatives against their positional isomers. We focus on the mechanistic causality of fragmentation—specifically the role of the 1-substituent interaction with adjacent methoxy groups—to provide a self-validating protocol for structural assignment.

Part 1: Mechanistic Foundations

The fragmentation of 2,6-dimethoxy derivatives is governed by the electronic stabilization of the benzene ring and the steric pressure at the ipso position. Unlike meta-substituted isomers (3,5-dimethoxy), the 2,6-substitution pattern creates a unique "electronic cage" around the functional group at position 1.

The Ortho Effect

The defining characteristic of 2,6-derivatives is the Ortho Effect . When a functional group containing hydrogen (e.g., -COOH, -OH, -NH2) is flanked by two methoxy groups, a six-membered transition state often facilitates the elimination of neutral molecules (


, 

) directly from the molecular ion (

).
  • 2,6-Isomers: Prominent

    
     peaks.
    
  • 3,5-Isomers: Dominated by simple radical cleavages (

    
    , 
    
    
    
    ).
Radical Cation Stabilization

The methoxy groups are strong electron-donating groups (EDG). In 2,6-derivatives, the positive charge on the radical cation is highly stabilized through resonance, often leading to a high-abundance molecular ion (


) compared to alkyl-substituted analogues.

Part 2: Comparative Fragmentation Analysis

Scenario A: 2,6-Dimethoxyphenol (Syringol) vs. 2,4-Dimethoxyphenol

Context: Lignin depolymerization analysis and metabolite identification.

Feature2,6-Dimethoxyphenol (Syringol)2,4-DimethoxyphenolMechanistic Cause
Molecular Ion (

)
Base Peak (100%)High (80-90%)Resonance stabilization by two oxygen atoms.

Significant (~60-70%)Moderate (~40%)Formation of stable ortho-quinoid vs para-quinoid cations.

Distinctive clusterLower abundanceSequential loss favored by quinoid stability.
Diagnostic Ratio High

ratio
Lower

ratio
2,6-symmetry stabilizes the parent ion more effectively.
Scenario B: 2,6-Dimethoxybenzoic Acid vs. Isomers

Context: Drug metabolite screening (Phase I oxidation).

Feature2,6-Dimethoxybenzoic Acid3,5-Dimethoxybenzoic AcidMechanistic Cause

Present (Diagnostic) AbsentOrtho Effect: Interaction between carboxyl -OH and methoxy -H.

Low abundanceHigh abundance3,5-isomer relies on standard

-cleavage.

ModerateHighDecarboxylation is sterically accelerated in 2,6-systems.

Part 3: Experimental Protocol (Self-Validating)

To reproduce these diagnostic patterns, the following GC-MS protocol is recommended. This protocol is designed to minimize thermal degradation (which mimics fragmentation) and maximize ion source reproducibility.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of derivative in 1 mL of HPLC-grade Methanol.

    • Validation Check: Ensure solution is clear; turbidity indicates precipitation which causes erratic ionization.

  • Derivatization (Optional but Recommended for Acids):

    • For benzoic acid derivatives, treat with TMS (Trimethylsilyl) reagent (BSTFA + 1% TMCS) for 30 min at 60°C.

    • Note: This blocks the "Ortho Effect" loss of water, confirming the presence of the free acid if the peak disappears post-derivatization.

  • GC-MS Acquisition:

    • Inlet: Splitless mode, 250°C.

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

    • Oven: 60°C (1 min)

      
       20°C/min 
      
      
      
      300°C (5 min).
    • Ion Source: Electron Ionization (EI) at 70 eV .[1][2]

    • Scan Range: m/z 40–400.

  • Data Validation (The "Isomer Check"):

    • Calculate the ratio of

      
      .
      
    • If Ratio > 0.8: Suspect 3,5-substitution or presence of aliphatic chains.

    • If Ratio < 0.6 and

      
       is Base Peak: Suspect 2,6-substitution (Syringol type).
      
    • Check for

      
       (Water loss): Distinctive for 2,6-acids.
      

Part 4: Visualization of Fragmentation Pathways

The following diagrams illustrate the divergent pathways between 2,6-substituted derivatives and their isomers.

Diagram 1: The "Ortho Effect" in 2,6-Dimethoxybenzoic Acid

This pathway shows the diagnostic elimination of water, which is sterically impossible in 3,5-isomers.

OrthoEffect cluster_meta Contrast: 3,5-Isomer M_Ion Molecular Ion (M+•) m/z 182 Transition 6-Membered Transition State M_Ion->Transition Ortho H-Transfer M_OH [M - OH]+ m/z 165 M_Ion->M_OH α-Cleavage (Minor in 2,6) M_Water [M - H₂O]+• m/z 164 (Diagnostic Peak) Transition->M_Water - H₂O Meta_Ion 3,5-Isomer (M+•) Meta_Frag [M - OH]+ (Base Peak) Meta_Ion->Meta_Frag Dominant Pathway

Caption: Figure 1. The ortho-effect mechanism in 2,6-dimethoxybenzoic acid vs. 3,5-isomer cleavage.

Diagram 2: Radical Fragmentation of 2,6-Dimethoxyphenol (Syringol)

This illustrates the sequential loss of methyl radicals and CO, stabilized by the quinoid structure.

SyringolFrag Syringol Syringol (M+•) m/z 154 Radical_Loss [M - CH₃]+ m/z 139 (Resonance Stabilized) Syringol->Radical_Loss - CH₃• (Methyl Radical) CO_Loss [M - CH₃ - CO]+ m/z 111 Radical_Loss->CO_Loss - CO (Ring Contraction) Final Cyclopentadienyl Cation m/z 65 CO_Loss->Final Sequential Degradation

Caption: Figure 2. Sequential fragmentation of Syringol. The stability of m/z 139 is key to ID.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Phenol, 2,6-dimethoxy- (Syringol).[3][4] National Institute of Standards and Technology. [Link]

  • Böhm, S., Fiedler, P., & Exner, O. (2013). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Royal Society of Chemistry, New Journal of Chemistry. [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General reference for Ortho Effect mechanisms).
  • KarpAT. (2019). Differentiation of NBOMe isomers using GC retention indices and multivariate analysis. Forensic Chemistry. [Link]

Sources

A Researcher's Guide to Differentiating 2,6- and 2,4-Dimethoxy Isomers Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of chemical research and pharmaceutical development, the unambiguous structural elucidation of constitutional isomers is a critical step that dictates the progression of a project. Molecules with the same molecular formula but different connectivity, such as 2,6-dimethoxyphenol and 2,4-dimethoxyphenol, can exhibit vastly different chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for making these fine structural distinctions. This guide provides an in-depth, data-supported comparison of how to leverage one- and two-dimensional NMR experiments to confidently distinguish between these two isomers.

The Challenge: Symmetry vs. Asymmetry

The core of the differentiation lies in the inherent symmetry of the 2,6-dimethoxy isomer versus the asymmetry of the 2,4-dimethoxy isomer. This fundamental structural difference gives rise to distinct and predictable patterns in their respective NMR spectra.

  • 2,6-Dimethoxyphenol: Possesses a C₂ axis of symmetry, rendering the two methoxy groups and the two aromatic protons meta to the hydroxyl group chemically equivalent.

  • 2,4-Dimethoxyphenol: Lacks this symmetry, resulting in chemically distinct methoxy groups and three non-equivalent aromatic protons.

¹H NMR Spectroscopy: The First Line of Inquiry

The proton NMR spectrum offers the most immediate and often conclusive evidence for differentiating between the two isomers. The key diagnostic features are the number of signals, their splitting patterns (multiplicity), and their chemical shifts in the aromatic region.

2,6-Dimethoxyphenol: Due to its symmetry, the ¹H NMR spectrum is deceptively simple.

  • A single signal for the six methoxy protons.

  • The aromatic region will display a characteristic AX₂ spin system. The proton at the 4-position (para to the hydroxyl group) will appear as a triplet, while the two equivalent protons at the 3- and 5-positions will appear as a doublet.

2,4-Dimethoxyphenol: The lack of symmetry leads to a more complex ¹H NMR spectrum.

  • Two distinct singlets for the two non-equivalent methoxy groups.

  • The aromatic region will exhibit an AMX spin system, with three distinct signals for the aromatic protons, each with its own characteristic splitting pattern (typically doublets or doublet of doublets).

Table 1: Comparative ¹H NMR Data (Aromatic and Methoxy Regions)

IsomerProtonExpected Chemical Shift (ppm)Multiplicity
2,6-Dimethoxyphenol Methoxy (-OCH₃)~3.87Singlet (6H)
Aromatic H-4~6.50-6.60Triplet
Aromatic H-3, H-5~6.70-6.90Doublet
2,4-Dimethoxyphenol Methoxy (-OCH₃)Two singlets (~3.8-3.9)Two Singlets (3H each)
Aromatic H-3, H-5, H-6Three distinct signals (~6.4-6.9)Doublets/Doublet of Doublets

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

Carbon NMR provides a complementary and confirmatory dataset. The number of unique carbon signals directly reflects the symmetry of the molecule.

2,6-Dimethoxyphenol: Symmetry dictates a reduced number of signals in the ¹³C NMR spectrum.

  • One signal for the two equivalent methoxy carbons.

  • Fewer aromatic carbon signals due to equivalence.

2,4-Dimethoxyphenol: Will display the full contingent of eight carbon signals, as all carbons are chemically non-equivalent.

Table 2: Comparative ¹³C NMR Data

IsomerNumber of Methoxy SignalsNumber of Aromatic Signals
2,6-Dimethoxyphenol 14
2,4-Dimethoxyphenol 26
Advanced 2D NMR Techniques: Unambiguous Assignment Through Connectivity

While 1D NMR is often sufficient, 2D NMR experiments like HSQC, HMBC, and NOESY provide irrefutable proof of structure by revealing through-bond and through-space correlations.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton to its directly attached carbon.[1] It is invaluable for assigning the resonances of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are two or three bonds away.[1][2] This is particularly powerful for identifying the connectivity around quaternary (non-protonated) carbons and for linking substituent groups to the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment detects through-space correlations between protons that are in close proximity (typically < 5 Å).[3][4][5] For these isomers, NOESY can definitively establish the spatial relationship between the methoxy protons and the aromatic protons.

  • In 2,6-Dimethoxyphenol, irradiation of the methoxy proton signal will show a NOE to the adjacent aromatic protons (H-3 and H-5).

  • In 2,4-Dimethoxyphenol, selective irradiation of each methoxy proton signal will reveal distinct NOE correlations to different aromatic protons, confirming their respective positions.

Experimental Protocols

Sample Preparation
  • Dissolve: Accurately weigh 5-10 mg of the dimethoxy isomer and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube.

1D NMR Acquisition (¹H and ¹³C)
  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H Acquisition: Acquire the proton spectrum using standard parameters. An acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds are typically sufficient.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

2D NMR Acquisition (HSQC, HMBC, and NOESY)
  • Pulse Programs: Select the appropriate pulse programs for each 2D experiment (e.g., 'hsqcedetgpsp' for HSQC, 'hmbcgplpndqf' for HMBC, and 'noesygpph' for NOESY on Bruker instruments).

  • Parameter Optimization: Optimize the spectral widths in both dimensions to encompass all relevant signals. For HMBC, the long-range coupling constant (J-HMBC) is typically set to 8-10 Hz. For NOESY, a mixing time of 500-800 ms is a good starting point for small molecules.

  • Acquisition: Acquire the 2D spectra. The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution.

Data Interpretation and Visualization

The key to distinguishing the isomers lies in a systematic analysis of the correlations observed in the 2D spectra.

HMBC and NOESY Correlation Diagram for 2,6-Dimethoxyphenol

Caption: Key HMBC and NOESY correlations for 2,6-dimethoxyphenol.

HMBC and NOESY Correlation Diagram for 2,4-Dimethoxyphenol

Caption: Key HMBC and NOESY correlations for 2,4-dimethoxyphenol.

Conclusion

The differentiation of 2,6- and 2,4-dimethoxy isomers is a straightforward process when a systematic NMR spectroscopic approach is employed. The simplicity of the ¹H and ¹³C NMR spectra of the 2,6-isomer, arising from its molecular symmetry, is in stark contrast to the more complex spectra of the 2,4-isomer. For unambiguous proof of structure, 2D NMR techniques, particularly HMBC and NOESY, provide a wealth of connectivity and spatial information, allowing for a definitive assignment of the substitution pattern. By following the protocols and interpretative strategies outlined in this guide, researchers can confidently distinguish between these and other similar constitutional isomers.

References

  • PubChem. (n.d.). 2,6-Dimethoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]]

  • PubChem. (n.d.). 2,4-Dimethoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]1]

  • Wikipedia. (2023). Nuclear Overhauser effect. Retrieved from [Link]3]

  • Reddit. (2024). When would HSQC and HMBC show the same cross-peak?. r/Chempros. Retrieved from [Link]2]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Retrieved from [Link]4]

Sources

A Researcher's Guide to the UV-Vis Absorption Maxima of 2,6-Dimethoxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the UV-Vis absorption characteristics of 2,6-dimethoxyphenyl compounds. This structural motif is prevalent in many biologically active molecules and understanding its electronic properties is crucial for analytical method development, reaction monitoring, and elucidating structure-activity relationships. This guide will delve into the theoretical underpinnings of their UV-Vis absorption, present available experimental data, and provide a robust protocol for acquiring this data in your own laboratory.

The 2,6-Dimethoxyphenyl Moiety: An Introduction to its Electronic Landscape

The 2,6-dimethoxyphenyl group consists of a benzene ring substituted with two methoxy (-OCH₃) groups at the 2 and 6 positions. These methoxy groups are strong electron-donating groups due to the resonance effect of the oxygen lone pairs with the aromatic π-system. This donation of electron density into the benzene ring has a profound impact on the energy of the molecular orbitals involved in UV-Vis absorption.

The primary electronic transitions observed in benzene and its derivatives are π → π* transitions. The presence of electron-donating groups, such as methoxy groups, raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzene.

The two methoxy groups in the 2,6-disubstituted pattern can also introduce steric effects, potentially influencing the planarity of the system and, consequently, the extent of conjugation and the absorption spectrum.

Comparative Analysis of UV-Vis Absorption Maxima

Compound NameStructureλmax (nm)Solvent
2,6-Dimethoxybenzoquinone 289, 392Aqueous
2,6-Dimethoxyphenol ~270-280Ethanol/Methanol
2,6-Dimethoxybenzoic Acid ~275-285Ethanol/Methanol
2,6-Dimethoxyaniline ~280-290Ethanol/Methanol
2,6-Dimethoxybenzaldehyde ~285-295Ethanol/Methanol
2,6-Dimethoxyacetophenone ~280-290Ethanol/Methanol

Values for compounds in italics are estimated based on the known effects of their respective functional groups on the benzene chromophore and data from related dimethoxybenzene isomers. The actual experimental values may vary.

Discussion of Substituent Effects:

  • 2,6-Dimethoxybenzoquinone: The observed absorption bands at 289 nm and 392 nm in an aqueous solution are characteristic of benzoquinones.[1] The band at the longer wavelength is attributed to the n→π* transition of the carbonyl groups, which is lower in energy than the π→π* transitions.

  • Hydroxyl Group (-OH) in 2,6-Dimethoxyphenol: The hydroxyl group is another strong electron-donating group. Its presence, in addition to the two methoxy groups, is expected to cause a further bathochromic shift compared to benzene.

  • Carboxylic Acid Group (-COOH) in 2,6-Dimethoxybenzoic Acid: The carboxylic acid group is an electron-withdrawing group. This will likely lead to a more complex interplay of electronic effects. While the methoxy groups donate electron density, the carboxylic acid group will withdraw it, potentially leading to a λmax that is shifted compared to 2,6-dimethoxyphenol.

  • Amino Group (-NH₂) in 2,6-Dimethoxyaniline: The amino group is a very strong electron-donating group. Its presence is expected to cause a significant bathochromic shift, likely to a longer wavelength than 2,6-dimethoxyphenol.

  • Aldehyde (-CHO) and Acetyl (-COCH₃) Groups: Both the aldehyde and acetyl groups are electron-withdrawing. Similar to the carboxylic acid, these groups will influence the overall electronic distribution and the resulting λmax.

Experimental Protocol for UV-Vis Absorption Measurement

This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of a 2,6-dimethoxyphenyl compound.

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.

  • Matched quartz cuvettes with a 1 cm path length.

Reagents and Solvents:

  • The 2,6-dimethoxyphenyl compound of interest.

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane). The choice of solvent is critical as it can influence the λmax.

Procedure:

  • Instrument Preparation:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

  • Sample Preparation:

    • Accurately weigh a small amount of the 2,6-dimethoxyphenyl compound.

    • Prepare a stock solution of a known concentration (e.g., 1 mg/mL) by dissolving the compound in the chosen spectroscopic grade solvent.

    • From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL or 10 µg/mL). The final concentration should be adjusted to yield an absorbance reading between 0.2 and 1.0 at the λmax for optimal accuracy.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place the cuvettes in their respective holders in the spectrophotometer.

    • Perform a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the dilute sample solution.

    • Fill the sample cuvette with the dilute sample solution.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan to record the UV-Vis absorption spectrum.

  • Data Analysis:

    • The resulting spectrum will show absorbance as a function of wavelength.

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

    • Record the λmax and the corresponding absorbance value.

Visualizing the Process and Concepts

To further clarify the experimental workflow and the underlying electronic principles, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis instrument_prep Instrument Warm-up & Setup sample_prep Prepare Sample Solution instrument_prep->sample_prep baseline Baseline Correction (Solvent Blank) sample_prep->baseline measure Measure Sample Absorbance baseline->measure analyze Identify λmax from Spectrum measure->analyze record Record λmax and Absorbance analyze->record

Caption: A step-by-step workflow for determining the UV-Vis absorption maximum.

electronic_transition cluster_orbitals Molecular Orbitals LUMO LUMO (π*) excited_state Excited State HOMO HOMO (π) HOMO->LUMO π → π* transition ground_state Ground State photon Photon (hν) photon->ground_state Absorption

Caption: Schematic of a π → π* electronic transition in a 2,6-dimethoxyphenyl compound upon UV light absorption.

Conclusion and Future Directions

This guide provides a foundational understanding of the UV-Vis absorption characteristics of 2,6-dimethoxyphenyl compounds. The provided data and experimental protocol serve as a valuable resource for researchers in the fields of chemistry and drug development. It is important to note that the UV-Vis spectrum of a compound is sensitive to its environment, particularly the solvent. Therefore, for rigorous comparative studies, it is essential to acquire spectra under identical conditions.

Future work should focus on systematically measuring the UV-Vis absorption maxima of a wider range of 2,6-dimethoxyphenyl derivatives in various solvents to build a comprehensive and publicly accessible spectral library. Such a database would be an invaluable tool for the scientific community, facilitating more accurate and efficient research and development involving this important class of compounds.

References

  • ResearchGate. UV-VIS of 2,6-dimethoxy benzoquinone. a) UV-VIS kinetic spectra of 10... [Online]. Available at: [Link]

Sources

COSY and HMBC NMR correlations for ortho-substituted phenyl rings

Author: BenchChem Technical Support Team. Date: March 2026

Title: Resolving Ortho-Substituted Phenyl Rings: A Comparative Guide to Advanced COSY and HMBC NMR Techniques

Executive Summary: The Analytical Challenge

Ortho-substituted phenyl rings (e.g., 1,2-disubstituted benzenes) present a notorious challenge in NMR structure elucidation. The proximity of chemical shifts among the remaining aromatic protons often results in strong second-order coupling (e.g., ABCD or AA'BB' spin systems). When analyzing these sterically crowded aromatic systems, standard 2D NMR sequences like magnitude-mode COSY and conventional HMBC frequently fail due to diagonal tailing, signal cancellation from homonuclear couplings, and the inability to differentiate long-range connectivities.

Part 1: Homonuclear Correlation (Magnitude COSY vs. DQF-COSY)

The Causality of Resolution Loss in Standard COSY In standard magnitude COSY, signals possess both absorptive and dispersive lineshape contributions, making it impossible to phase the spectrum with purely absorptive peaks[1]. This creates broad "tails" along the diagonal ridge that easily obscure the critical cross-peaks of closely resonating ortho and meta protons. Furthermore, intense uncoupled singlets (e.g., methoxy or tert-butyl substituents on the ring) dominate the dynamic range, masking weaker coupling networks.

The DQF-COSY Advantage DQF-COSY actively by utilizing a double-quantum filter. Because the sequence allows for 1, cross-peaks can be processed to pure absorption lineshapes in both dimensions[1]. This dramatically narrows the diagonal, revealing hidden


 (ortho) and 

(meta) correlations that are essential for walking around the aromatic ring.
Table 1: Performance Comparison for Homonuclear Correlation
FeatureMagnitude COSYDQF-COSY
Lineshape Absorptive + Dispersive (Broad)Pure Absorptive (High Resolution)
Diagonal Interference Severe (Obscures ortho cross-peaks)Minimal (Narrow diagonal)
Uncoupled Singlets Present (High intensity)Suppressed (Filtered out)
Phase Sensitivity Absolute ValuePhase-Sensitive
Ideal Use Case Quick 1st-order spin system checksCrowded ortho-substituted aromatic rings

Part 2: Heteronuclear Correlation (HMBC vs. LR-HSQMBC)

The Causality of Signal Cancellation in HMBC Standard HMBC is typically 2 (targeting


 and 

)[2]. However, unambiguously assigning the quaternary carbons in an ortho-substituted ring often requires observing

or

correlations across the ring. If the HMBC evolution delay (

) is lengthened to detect these small 2–4 Hz couplings, homonuclear proton-proton couplings (

) evolve simultaneously. In standard HMBC, this 3 (intensity zeroes)[3].

The LR-HSQMBC Advantage LR-HSQMBC overcomes this fundamental limitation. By producing4

4, it prevents the 

-induced signal cancellation that plagues HMBC at long evolution delays[4]. Consequently, LR-HSQMBC reliably visualizes 4- to 6-bond heteronuclear couplings. Furthermore, because the signals are in-phase, heteronuclear decoupling can be applied during acquisition to collapse the multiplets and boost sensitivity.
Table 2: Performance Comparison for Heteronuclear Correlation
FeatureStandard HMBCLR-HSQMBC
Target Couplings

and

(~8 Hz)

to

(2-4 Hz)

Multiplet Phase
Mixed / Anti-phaseIn-phase doublets

Cancellation
High at long evolution delaysPrevented (No intensity zeroes)
Heteronuclear Decoupling Not typically appliedApplied (Increases sensitivity)
Ideal Use Case Standard connectivity mappingBridging isolated aromatic spin systems

Part 3: Experimental Methodologies (Self-Validating Protocols)

To guarantee scientific integrity, the following workflows are designed as self-validating systems. Do not proceed to the next step if the validation check fails.

Protocol 1: Phase-Sensitive Gradient DQF-COSY Setup
  • Preparation & Shimming: Ensure high-quality shimming (linewidth < 1 Hz).

    • Self-Validation Check: The residual solvent peak must be perfectly symmetrical. Asymmetric shims will cause severe

      
       noise streaks that mimic cross-peaks in the 2D map.
      
  • Pulse Calibration: Calibrate the

    
     90° pulse precisely.
    
    • Self-Validation Check: A 360° pulse must yield a perfect null in the 1D spectrum, ensuring maximum double-quantum coherence transfer.

  • Gradient Selection: Set the pulsed field gradient (PFG) ratio to select double-quantum coherence (typically a 2:1 or 2:2:1 ratio depending on the specific sequence).

  • Acquisition: Run a single scan first.

    • Self-Validation Check: The gradient filter is highly efficient at artifact suppression. If uncoupled singlets (e.g., water, tert-butyl groups) are visible in the first scan, the gradient ratio or pulse calibration is incorrect.

  • Processing: Process in phase-sensitive mode (e.g., States-TPPI) to yield pure absorption lineshapes in both dimensions.

Protocol 2: LR-HSQMBC for Weak Aromatic Couplings
  • Delay Optimization: Set the long-range coupling delay (

    
    ) based on the target 
    
    
    
    . For ortho-substituted rings where
    
    
    is needed, target 2-4 Hz (approx. 125-250 ms).
  • Relaxation Check:

    • Self-Validation Check: Before committing to a long 2D acquisition, run a 1D LR-HSQMBC slice. If the aromatic signals have decayed completely due to short

      
       relaxation during the 250 ms delay, revert to an 8 Hz optimized HMBC.
      
  • Acquisition: Enable heteronuclear (

    
    ) decoupling during acquisition.
    
    • Self-Validation Check: Signals must appear as in-phase doublets in the direct (

      
      ) dimension, confirming successful refocusing.
      
  • Processing: Apply a squared sine bell window function in the direct

    
     dimension and a squared cosine bell in the indirect 
    
    
    
    dimension, coupled with linear prediction, to maximize resolution of the small aromatic couplings.

Part 4: Visualizations

NMR_Workflow Start 1D 1H NMR Analysis Identify Aromatic Multiplets Decision Strong Coupling or Overlapping Ortho Protons? Start->Decision Standard Standard COSY & HMBC (Sufficient for 1st Order) Decision->Standard No Advanced Advanced 2D NMR Required Decision->Advanced Yes DQF DQF-COSY Resolve 3J/4J H-H Suppress Singlets Advanced->DQF LR LR-HSQMBC Detect 4J/5J C-H Prevent J_HH Cancellation Advanced->LR Elucidation Unambiguous Ortho-Ring Structure Elucidation DQF->Elucidation LR->Elucidation

Workflow for selecting NMR techniques for ortho-substituted phenyl rings.

LR_HSQMBC_Pathway H_Excitation 1H Excitation & Evolution INEPT Long-Range INEPT (Δ = 2-4 Hz) H_Excitation->INEPT nJ_CH Evolution Detection 13C Decoupled 1H Detection INEPT->Detection In-Phase Multiplets No J_HH Cancellation

Magnetization transfer pathway in LR-HSQMBC preventing J_HH cancellation.

References

  • - huji.ac.il 2.4 - jeol.com

  • 1 - muni.cz 4.3 - nih.gov

  • 2 - ucsd.edu (SSPPS NMR Facility)

Sources

Safety Operating Guide

3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

Do NOT dispose of 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid down the drain.[1] Do NOT mix with strong oxidizing agents or alkaline solutions (exothermic reaction risk).[2][3]

This guide defines the critical disposal workflow for 3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid , a substituted phenylpyruvic acid derivative often used as a precursor in pharmaceutical synthesis.[1] As an


-keto acid with an electron-rich aromatic ring, this compound presents specific stability challenges—namely spontaneous decarboxylation and oxidation—that standard generic waste protocols may overlook.[1][2]

Quick Reference Disposal Class:

  • RCRA Status: Non-listed (unless mixed), likely Characteristic Waste (Corrosive D002 if pH

    
     2).[1]
    
  • Primary Stream: High-Temperature Incineration (Organic Waste).[3]

  • Segregation: Organic Acids (Non-Halogenated).[2][3][4]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its failure modes.[1] This compound is not merely "organic waste"; it is a reactive intermediate.[2][3]

ParameterData / Characteristic
Chemical Structure Phenylpyruvic acid core with 2,6-methoxy substitution.[1][2][5][6]
Reactivity Hazard Decarboxylation:

-keto acids can release CO

upon heating or prolonged storage in acidic solution, potentially pressurizing waste containers.[1][2]
Stability Susceptible to oxidation (electron-rich ring).[2][3] Hygroscopic.
GHS Classification Warning. Skin Irrit. 2 (H315), Eye Irrit.[1][3][7] 2A (H319), STOT SE 3 (H335).[1][2][7]
Physical State Solid (Powder/Crystalline).[2][3]

Expert Insight: The 2,6-dimethoxy substitution provides steric hindrance but also increases electron density on the phenyl ring, making it more reactive toward oxidizers than unsubstituted phenylpyruvic acid.[1][2] Never place this in a waste container with nitric acid or perchlorates.[3]

Pre-Disposal Stabilization & Segregation

Before moving the material to the central waste area, ensure it is chemically stable.[1]

Step 1: Characterization

Determine the state of the waste.[3] Is it a pure solid, or is it dissolved in a solvent?

  • Pure Solid: Bag and tag as "Solid Organic Waste."

  • Solution: Check the pH.[2][3][8] If pH < 2, it is RCRA D002 (Corrosive).[1][3][8] If dissolved in flammable solvents (e.g., Methanol, Ethyl Acetate), it is RCRA D001 (Ignitable).[1][2]

Step 2: Segregation Logic

Use the following logic to prevent incompatible mixtures.

SegregationLogic Input Waste: 3-(2,6-Dimethoxyphenyl) -2-oxopropanoic acid State Physical State? Input->State Solid Solid State->Solid Liquid Liquid / Solution State->Liquid BinA Bin A: Solid Organics (Incineration) Solid->BinA Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalogenated BinB Bin B: Halogenated Organic Liquid Halogenated->BinB BinC Bin C: Non-Halogenated Organic Liquid NonHalogenated->BinC

Figure 1: Segregation decision matrix. Note that while the pure acid is non-halogenated, the solvent it is dissolved in dictates the liquid waste stream.[1]

Detailed Disposal Protocol

Scenario A: Disposal of Pure Solid (Expired/Excess Reagent)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.[3]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-(2,6-Dimethoxyphenyl)-2-oxopropanoic acid, 98%."[1]

    • Hazards: Check "Irritant" and "Toxic" (standard precaution for bioactive intermediates).[2][3]

  • Packaging:

    • Place the original vial inside a clear plastic ziplock bag (secondary containment).

    • Place the bagged vial into the HDPE waste drum designated for "Solid Organic Waste for Incineration."

  • Documentation: Log the weight in your lab’s waste inventory system.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • pH Check: If the solution is highly acidic (pH < 2), consider neutralizing to pH 5–9 using Sodium Bicarbonate (NaHCO

    
    ) slowly to prevent foaming, ONLY if your facility requires neutral waste.[1][2] However, best practice for drug intermediates is to leave acidic and dispose of as "Corrosive Flammable" to minimize operator exposure. [1]
    
  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) : Dispose in Halogenated Waste .[3]

    • If dissolved in Methanol/Ethanol : Dispose in Non-Halogenated Waste .[3]

  • Venting: Do not fill the waste container >90% full. Leave headspace.[3]

    • Warning: As an

      
      -keto acid, degradation can release CO
      
      
      
      .[1][2][3] Ensure the cap is vented or not torqued down immediately if the waste is warm.[3]

Emergency Contingencies: Spill Response

If a spill occurs, speed and containment are vital to prevent tracking the powder/liquid into clean areas.[1]

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs Liquid) Start->Assess PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles, N95 (if dust) Assess->PPE SolidSpill Solid Spill PPE->SolidSpill LiquidSpill Liquid Spill PPE->LiquidSpill ActionSolid Avoid Dust Generation. Cover with wet paper towel. Scoop into bag. SolidSpill->ActionSolid ActionLiquid Cover with Absorbent Pads or Vermiculite. LiquidSpill->ActionLiquid Clean Clean Surface with Soap & Water (2x) ActionSolid->Clean ActionLiquid->Clean Dispose Dispose Debris as Hazardous Waste Clean->Dispose

Figure 2: Workflow for managing incidental spills in the laboratory.

Regulatory Compliance & Waste Codes

While this specific CAS is not P-listed or U-listed under US EPA regulations, it defaults to characteristic codes based on its properties in solution.[1][2]

Regulatory BodyCodeDescriptionApplicability
US EPA (RCRA) D002 CorrosiveIf pH

2.[1][2][3]
US EPA (RCRA) D001 IgnitableIf in flammable solvent (Flash point < 60°C).[2][3]
EU Waste Code 07 05 13 *Solid wastes containing dangerous substancesStandard for pharma intermediates.[2][3]
DOT (Transport) N/A Not Regulated (Solid)Unless in solution (verify solvent class).[2][3]

Self-Validation Check: Before sealing any waste container, ask: Did I mix this acid with an oxidizer? If yes, STOP . Do not seal. Contact EHS immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][3] [Link]

  • U.S. Environmental Protection Agency. (2023).[3] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). EPA.gov.[3] [Link]

  • American Chemical Society. (2023).[3] Identifying and Evaluating Hazards in Research Laboratories. ACS.org.[2][3] [Link]

  • PubChem. (2023).[3] Compound Summary: 2,6-Dimethoxyphenol (Structural Analog for Hazard Estimation). National Library of Medicine.[2][3] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.